molecular formula C13H17BrO9 B151256 Acetobromo-alpha-D-glucuronic acid methyl ester CAS No. 21085-72-3

Acetobromo-alpha-D-glucuronic acid methyl ester

Katalognummer: B151256
CAS-Nummer: 21085-72-3
Molekulargewicht: 397.17 g/mol
InChI-Schlüssel: GWTNLHGTLIBHHZ-SVNGYHJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetobromo-alpha-D-glucuronic acid methyl ester is a useful research compound. Its molecular formula is C13H17BrO9 and its molecular weight is 397.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTNLHGTLIBHHZ-SVNGYHJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260289
Record name Acetobromo-α-D-glucuronic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21085-72-3
Record name Acetobromo-α-D-glucuronic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21085-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetobromo-α-D-glucuronic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acetobromo-α-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Acetobromo-α-D-glucuronic acid methyl ester, a key intermediate in synthetic organic chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Chemical Identity

  • Chemical Name: Acetobromo-α-D-glucuronic acid methyl ester[1][2]

  • Synonyms: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Methyl Acetobromo-α-D-glucuronate, Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate Bromide[3][4][5]

  • CAS Number: 21085-72-3[1][2][3][4]

  • Molecular Formula: C₁₃H₁₇BrO₉[1][2][3][6]

  • Molecular Weight: 397.17 g/mol [1][2][6]

Physical and Chemical Properties

The physical and chemical properties of Acetobromo-α-D-glucuronic acid methyl ester are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.

PropertyValueReference Conditions
Appearance White to off-white, light gray, or light yellow crystalline powder or solid.[2][3][4][7][8]-
Melting Point 80-110 °C[1][7][9][10] (literature value), 106 °C[4], 104.0 to 108.0 °C[11]-
Boiling Point 388.6±42.0 °C(Predicted)[1]
Solubility Soluble in polar organic solvents.[3] Soluble in ethyl acetate (50 mg/mL, clear, colorless to faintly yellow).[7][10] Slightly soluble in acetonitrile and chloroform (may require heating and sonication).[1]-
Optical Rotation [α]/D +188 to +198°c = 1% (w/v) in ethyl acetate[7][10]
[α]/D +190.0 to +200.0°c = 1 in ethyl acetate[4][11]
[α]/D +195°c = 1 in ethyl acetate[4]
Storage Conditions Store in a freezer at -20°C under an inert atmosphere.[1][2][7][10] The compound is sensitive to moisture and temperature.[1] Shipped in dry ice.[7][10]-
Purity ≥93% (GC)[7][10], >95.0% (GC)[4][11], 99.89% (HPLC)[2]-

Experimental Protocols

Synthesis of Acetobromo-α-D-glucuronic acid methyl ester

A common synthetic route to Acetobromo-α-D-glucuronic acid methyl ester starts from D-glucuronolactone. The process involves three main steps: esterification, acetylation, and bromination.

Step 1: Synthesis of D-glucuronic acid methyl ester [1]

  • Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 ml of methanol.

  • Cool the solution to 0 °C.

  • Add NaOH (100 mg) and stir the mixture for 2 hours.

  • Concentrate the reaction mixture to dryness to yield methyl D-glucuronate as a white solid (20.8 g, 100% yield).

Step 2: Synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid [1]

  • To the methyl D-glucuronate from the previous step, add acetic anhydride.

  • The reaction is typically catalyzed by a strong acid.

  • After the reaction is complete, concentrate the mixture to dryness.

  • Dissolve the residue in 300 mL of dichloromethane.

  • Wash the organic phase three times with water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to dryness.

  • Add 100 mL of methanol to precipitate a solid.

  • Filter the solid to obtain methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid (24.4 g, 65% yield).

Step 3: Synthesis of Acetobromo-α-D-glucuronic acid methyl ester [1][12]

  • Add methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid (15.0 g, 40 mmol) to a 33% solution of hydrogen bromide in acetic acid (60 mL), maintaining the temperature at or below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture to dryness.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic phase three times with an aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to dryness.

  • Add 50 mL of petroleum ether to precipitate a solid.

  • Filter the solid to obtain Acetobromo-α-D-glucuronic acid methyl ester (14.3 g, 90% yield).

Analytical Characterization The identity and purity of the final product are typically confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[2][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[2]

  • Gas Chromatography (GC): Can also be used for purity assessment.[7][10]

Visualizations

Synthesis Workflow of Acetobromo-α-D-glucuronic acid methyl ester

The following diagram illustrates the key steps in the synthesis of Acetobromo-α-D-glucuronic acid methyl ester from D-glucuronolactone.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation cluster_2 Step 3: Bromination A D-Glucuronolactone B D-Glucuronic acid methyl ester A->B Methanol, NaOH C Methyl 1,2,3,4-tetra-O-acetyl -D-glucuronic acid B->C Acetic Anhydride D Acetobromo-α-D-glucuronic acid methyl ester C->D HBr in Acetic Acid Applications cluster_applications Synthetic Applications A Acetobromo-α-D-glucuronic acid methyl ester B Cancer Prodrugs (e.g., Camptothecin derivatives) A->B C Janus Kinase (JAK) Inhibitor Prodrugs (e.g., Tofacitinib derivatives) A->C D K-ATP Channel Blockers (e.g., HMR1098-S-glucuronide methyl ester) A->D E Fluorogenic Probes (for human heparanase) A->E

References

An In-depth Technical Guide to Acetobromo-alpha-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Acetobromo-alpha-D-glucuronic acid methyl ester, a key intermediate in pharmaceutical research and development.

Chemical Structure and Identifiers

This compound, with the CAS number 21085-72-3, is a protected form of D-glucuronic acid.[1][2][3] Its structure features a pyranose ring with acetyl protecting groups, a methyl ester at the C-6 carboxyl group, and a bromine atom at the anomeric carbon (C-1).[4] This anomeric bromide makes the molecule a highly effective glycosyl donor for forming β-linked glucuronides.[4][5] The alpha configuration refers to the stereochemistry at the anomeric carbon.

The detailed chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate[1][][7]
Molecular Formula C₁₃H₁₇BrO₉[1][2]
Molecular Weight 397.17 g/mol [1][2]
CAS Number 21085-72-3[1][2]
EC Number 244-203-4
SMILES CC(=O)O[C@H]1--INVALID-LINK--C)Br)C(=O)OC">C@@HOC(=O)C[1]
InChI Key GWTNLHGTLIBHHZ-SVNGYHJRSA-N[1]
Synonyms Methyl acetobromo-α-D-glucuronate, Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate Bromide[2][8]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValue
Appearance White to off-white crystalline powder or solid[7][9][10]
Melting Point 80-110 °C[11]
Optical Activity [α]/D +188 to +198° (c=1% in ethyl acetate)[11]
Solubility Soluble in ethyl acetate (50 mg/mL), acetonitrile (slightly), and chloroform (slightly)[][11]
Storage -20°C, stored under nitrogen[9][12]
Purity ≥93% (GC), ≥98% (HPLC)[9][12]

Synthesis and Experimental Protocols

This compound can be synthesized from D-glucuronolactone in a three-step process.[13]

Experimental Protocol:

Step 1: Synthesis of D-glucuronic acid methyl ester

  • Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 ml of methanol.[13]

  • Cool the solution to 0°C.[13]

  • Add NaOH (100 mg) and stir the mixture for 2 hours.[13]

  • Concentrate the reaction mixture to dryness under reduced pressure to yield methyl D-glucuronate as a white solid (20.8 g, 100% yield).[13]

Step 2: Synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid

  • Dissolve the methyl D-glucuronate (20.8g, 0.1mol) from the previous step in pyridine (45 ml).[13]

  • Cool the solution to below 5°C.[13]

  • Add acetic anhydride (54 mL, 0.6 mol) dropwise, maintaining the temperature below 10°C.[13]

  • Stir the reaction mixture at room temperature for 3 hours.[13]

  • Concentrate the mixture to dryness and dissolve the residue in 300 mL of dichloromethane.[13]

  • Wash the organic phase three times with water, dry over anhydrous sodium sulfate, and filter.[13]

  • Concentrate the filtrate to dryness and add 100 mL of methanol to precipitate the product as a solid.[13]

Step 3: Synthesis of this compound

  • The resulting methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid is then brominated to yield the final product.[13] (Note: While the source mentions bromination as the final step, it does not provide the specific reagents and conditions for this transformation.)

Applications in Drug Development and Research

This compound is a crucial glycosyl donor in the synthesis of glucuronides, which are important in drug metabolism and the development of prodrugs.[5] Its reactive glycosyl bromide functionality makes it an excellent choice for glycosylation reactions.[5]

Key applications include:

  • Prodrug Synthesis : It is used to create water-soluble glucuronide derivatives of potent drugs, such as camptothecin for cancer therapy and tofacitinib for inflammatory diseases.[5][13][14] This strategy can enhance drug delivery to specific sites, such as the gastrointestinal tract, where enzymes like β-glucuronidase can cleave the glucuronide, releasing the active drug and minimizing systemic exposure.[5][13][14]

  • Cardiovascular Drugs : The compound is used to synthesize HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent being investigated for the prevention of sudden cardiac death.[14][15]

  • Fluorescent Probes : It serves as a starting material for preparing fluorogenic probes for enzymes like human heparanase.[][13]

Visualizations

The following diagrams illustrate the chemical structure, synthesis workflow, and a key logical relationship involving this compound.

Caption: 2D structure of this compound.

synthesis_workflow start D-Glucuronolactone step1 Methanol, NaOH start->step1 intermediate1 D-glucuronic acid methyl ester step1->intermediate1 step2 Pyridine, Acetic Anhydride intermediate1->step2 intermediate2 Methyl 1,2,3,4-tetra-O-acetyl- D-glucuronic acid step2->intermediate2 step3 Bromination intermediate2->step3 end Acetobromo-alpha-D-glucuronic acid methyl ester step3->end

Caption: Synthesis workflow for the target compound.

glycosylation_logic donor Acetobromo-alpha-D-glucuronic acid methyl ester (Glycosyl Donor) reaction Glycosylation Reaction donor->reaction acceptor Active Drug Molecule (Glycosyl Acceptor) acceptor->reaction product Glucuronide Prodrug (Enhanced Solubility/Targeting) reaction->product enzyme β-glucuronidase (at target site) product->enzyme release Released Active Drug enzyme->release

Caption: Role as a glycosyl donor in prodrug formation.

References

Acetobromo-alpha-D-glucuronic acid methyl ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of a Key Glycosylating Agent in Pharmaceutical Research.

Introduction

Acetobromo-alpha-D-glucuronic acid methyl ester is a pivotal chemical intermediate extensively utilized in pharmaceutical research and drug development.[1] As a derivative of D-glucuronic acid, it serves as a versatile glycosyl donor, enabling the synthesis of various glucuronides.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the development of prodrugs and other therapeutic agents.

Core Molecular and Chemical Properties

This compound is a brominated and acetylated monosaccharide derivative. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C13H17BrO9[2][3][4][5]
Molecular Weight 397.17 g/mol [2][3][4][5]
CAS Number 21085-72-3[2][3][4]
Appearance White to off-white solid/powder[3][4]
Solubility Soluble in ethyl acetate (50 mg/mL)[3]
Optical Activity [α]/D +188 to +198° (c=1% in ethyl acetate)[3]
Melting Point 80-110 °C[3]
Storage Conditions -20°C, stored under nitrogen[3][4]

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with D-glucuronic acid as the starting material. The general synthetic route involves the protection of the hydroxyl groups by acetylation followed by bromination at the anomeric carbon.

Experimental Protocol: Synthesis of this compound

A common synthetic pathway involves the following key steps:

  • Methyl Ester Formation: D-glucurolactone is reacted with methanol in the presence of a catalytic amount of sodium hydroxide at 0°C for 2 hours. The reaction mixture is then concentrated to dryness to yield methyl D-glucuronate.[2]

  • Acetylation: The resulting methyl D-glucuronate is then fully acetylated to protect the hydroxyl groups. This step yields methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid.[2]

  • Bromination: The acetylated compound is then treated with a solution of hydrogen bromide in acetic acid (typically 33% by mass) at a controlled temperature, not exceeding 10°C, for 2 hours. This step introduces the bromine atom at the anomeric position, yielding the final product, this compound.[2]

G Synthesis Workflow of this compound A D-Glucurolactone B Methyl D-glucuronate A->B Methanol, NaOH C Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid B->C Acetylation D This compound C->D HBr in Acetic Acid G Application in Prodrug Synthesis cluster_synthesis Synthesis cluster_prodrug Prodrug cluster_activation Activation A This compound C Glucuronide Prodrug A->C Glycosylation B Parent Drug B->C D Active Drug C->D Enzymatic Cleavage (e.g., β-glucuronidase) E Glucuronic Acid C->E Enzymatic Cleavage

References

The Pivotal Role of Glucuronic Acid Derivatives in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucuronic acid, a sugar acid derived from glucose, and its derivatives are fundamental players in a vast array of biological processes and have emerged as indispensable tools in organic synthesis, particularly in the realm of drug development and glycobiology. Their unique structural features and inherent reactivity make them ideal building blocks for constructing complex glycoconjugates, prodrugs, and various bioactive molecules. This technical guide provides a comprehensive overview of the key characteristics of glucuronic acid derivatives, focusing on their synthesis, reactivity, and applications in cutting-edge organic synthesis.

Core Characteristics and Reactivity

Glucuronic acid derivatives are characterized by the presence of a carboxylic acid function at the C-6 position, which significantly influences their chemical behavior. This electron-withdrawing group reduces the reactivity of the anomeric center, posing a challenge for glycosylation reactions.[1] However, this feature also imparts unique properties that can be exploited for targeted drug delivery and the synthesis of complex biomolecules.

The reactivity of glucuronic acid donors in glycosylation is a critical aspect. The presence of the C-5 carboxyl group destabilizes the oxocarbenium-ion-like transition state, often leading to lower yields compared to neutral sugar donors.[1] To overcome this, various strategies have been developed, including the use of highly reactive glycosyl donors and the optimization of reaction conditions. Acyl groups at the C-2 position can participate in the reaction, generally leading to the formation of 1,2-trans-glycosides.[2] However, remote participation of the C-6 carboxyl group can also influence the stereochemical outcome, sometimes favoring the 1,2-cis product.[2]

Synthesis of Glucuronic Acid Derivatives

The synthesis of glucuronic acid derivatives for use in organic synthesis typically involves two main strategies: the oxidation of a pre-formed glucoside at the C-6 position or the direct use of a glucuronic acid-derived glycosyl donor.[1] The latter approach is more common and involves the preparation of activated donors such as glycosyl halides, trichloroacetimidates, and thioglycosides.

Protecting group strategies are paramount in the synthesis of these derivatives to ensure regioselectivity and stereocontrol during glycosylation.[3] Common protecting groups for the hydroxyl functions include acetyl (Ac), benzoyl (Bz), and benzyl (Bn) ethers, while the carboxylic acid is often protected as a methyl or allyl ester. The choice of protecting groups can significantly impact the reactivity of the glycosyl donor.

Key Applications in Organic Synthesis

Glucuronic acid derivatives are instrumental in several areas of organic synthesis:

  • Drug Metabolism and Metabolite Synthesis: Glucuronidation is a major phase II metabolic pathway for the detoxification and excretion of drugs, xenobiotics, and endogenous compounds.[4][5] The synthesis of glucuronide metabolites is crucial for pharmacological and toxicological studies.[4]

  • Prodrug Design: The hydrophilic nature of glucuronic acid makes it an excellent moiety for creating water-soluble prodrugs of hydrophobic parent molecules.[6] These prodrugs can exhibit improved pharmacokinetic profiles and can be designed for targeted activation by specific enzymes like β-glucuronidase, which is often overexpressed in tumor microenvironments.[6]

  • Synthesis of Bioactive Glycoconjugates: Glucuronic acid is a key component of various biologically important glycans, including glycosaminoglycans like hyaluronic acid and chondroitin sulfate. Synthetic glucuronic acid derivatives are essential building blocks for the assembly of these complex oligosaccharides to study their biological functions.

Quantitative Data on Glucuronidation Reactions

The efficiency of glucuronidation reactions is highly dependent on the nature of the glycosyl donor, the acceptor molecule, the promoter, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of different synthetic approaches.

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp. (°C)Time (h)Yield (%)Anomeric Ratio (α:β)Reference
Acetobromo-α-D-glucuronic acid methyl esterPhenolSilver triflate-0-401:3[1]
Benzobromo-α-D-glucuronic acid methyl esterPhenolSilver triflate-0-~40β-only + orthoester[1]
Methyl 2,3,4-tri-O-benzoyl-1-O-(trichloroacetimidoyl)-α-D-glucuronateSilylated ResveratrolTMSOTfCH₂Cl₂--94 (3-O), 89 (4'-O)β-only[1]
Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronateUrolithin BBF₃·OEt₂CH₂Cl₂RT-78β-only
Methyl 2,3,4-tri-O-isobutyryl-1-O-(trichloroacetimidoyl)-α-D-glucuronateMorphineBF₃·OEt₂CH₂Cl₂--60β-only[2]
Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate4-(Imidazol-1-yl)butanamide derivative----41β-only[1]

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for researchers in this field. Below is a representative protocol for a Koenigs-Knorr glucuronidation reaction.

Synthesis of a β-Glucuronide using a Glycosyl Bromide Donor (Koenigs-Knorr Reaction)

This procedure describes the glycosylation of a phenolic acceptor with an acetyl-protected glucuronic acid methyl ester bromide.

Materials:

  • Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide (Glycosyl Donor)

  • Phenolic Acceptor (e.g., 4-nitrophenol)

  • Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Activated Molecular Sieves (4 Å)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the phenolic acceptor (1.0 eq) and activated 4 Å molecular sieves. The flask is purged with nitrogen.

  • Dissolution: Anhydrous dichloromethane is added to dissolve the acceptor, and the mixture is stirred at room temperature for 30 minutes.

  • Addition of Reagents: Silver(I) oxide (1.5 eq) is added to the suspension. The glycosyl donor, methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide (1.2 eq), dissolved in a minimal amount of anhydrous dichloromethane, is then added dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: The reaction mixture is stirred in the dark at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts and molecular sieves. The Celite® pad is washed with dichloromethane.

  • Extraction: The combined filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired protected β-glucuronide.

  • Deprotection: The protecting groups (acetyl and methyl ester) can be removed in a subsequent step, for example, by treatment with sodium methoxide in methanol followed by saponification with lithium hydroxide, to yield the final deprotected glucuronide.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving glucuronic acid derivatives.

Glycosylation_Reaction Donor Glucuronic Acid Donor (activated) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Aglycone (ROH) Acceptor->Intermediate Nucleophilic Attack Promoter Promoter (e.g., Lewis Acid) Promoter->Intermediate Product Protected Glucuronide Intermediate->Product Final_Product Final Glucuronide Product->Final_Product Removal of Protecting Groups Deprotection Deprotection Deprotection->Product

Caption: General scheme of a glycosylation reaction with a glucuronic acid donor.

Uronic_Acid_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P G1P Glucose-1-Phosphate G6P->G1P UDPGlc UDP-Glucose G1P->UDPGlc UTP UDPGlcA UDP-Glucuronic Acid UDPGlc->UDPGlcA UDP-glucose dehydrogenase (2 NAD+) Glycoconjugates Glycoconjugates (e.g., Proteoglycans) UDPGlcA->Glycoconjugates UGT UDP-Glucuronosyltransferase (UGT) UDPGlcA->UGT Drug Drug/Xenobiotic Glucuronide Drug-Glucuronide (Excreted) Drug->Glucuronide UGT->Glucuronide

Caption: The Uronic Acid Pathway for the biosynthesis of UDP-glucuronic acid.

Prodrug_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_activation Biological Activation Drug Parent Drug Linker Optional Linker Attachment Drug->Linker Glucuronidation Glucuronidation with Protected GlcA Donor Linker->Glucuronidation Protected_Prodrug Protected Glucuronide Prodrug Glucuronidation->Protected_Prodrug Deprotection Deprotection Protected_Prodrug->Deprotection Purified_Prodrug Purified Prodrug Deprotection->Purified_Prodrug Enzyme β-glucuronidase (e.g., in tumor) Purified_Prodrug->Enzyme Enzymatic Cleavage Active_Drug Active Drug Released Enzyme->Active_Drug

Caption: Workflow for the synthesis and activation of a glucuronide prodrug.

References

In-Depth Technical Guide on the Stereochemistry of Acetobromo-alpha-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of Acetobromo-alpha-D-glucuronic acid methyl ester, a key intermediate in the synthesis of various biologically significant glucuronides. The document details the compound's structural features, supported by spectroscopic and crystallographic data. Furthermore, it outlines a detailed synthesis protocol and explores its application in glycosylation reactions, including a mechanistic discussion of the Koenigs-Knorr reaction. This guide is intended to be a valuable resource for professionals in the fields of medicinal chemistry, carbohydrate chemistry, and drug development.

Introduction

This compound, also known as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is a versatile glycosyl donor. Its structure combines the features of a pyranose ring with acetyl protecting groups, a methyl ester at the C-5 carboxyl group, and a bromine atom at the anomeric carbon (C-1). This specific arrangement of functional groups dictates its reactivity and stereochemical outcome in glycosylation reactions, making a thorough understanding of its three-dimensional structure crucial for its effective use in chemical synthesis. The alpha configuration of the anomeric bromide is a key determinant of the stereoselectivity observed in its reactions.

Stereochemical and Structural Elucidation

The definitive stereochemistry of this compound is established through a combination of spectroscopic and crystallographic techniques.

Chemical Structure

The IUPAC name for this compound is methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate. The SMILES notation is COC(=O)[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O. These systematic names and representations precisely define the stereochemical configuration at each of the five chiral centers in the glucuronic acid backbone.

Spectroscopic Data

Table 1: General Physicochemical Properties

PropertyValueReference
CAS Number 21085-72-3[2]
Molecular Formula C13H17BrO9[2]
Molecular Weight 397.17 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 80-110 °C
Optical Activity [α]D +188° to +198° (c=1 in ethyl acetate)
Crystallographic Data

A definitive confirmation of the solid-state conformation and absolute stereochemistry of this compound is provided by single-crystal X-ray diffraction analysis. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition number 853967 . While the detailed crystallographic data such as bond lengths, angles, and unit cell parameters require access to the CCDC database, the existence of this entry confirms that the solid-state structure has been determined and corroborates the assigned stereochemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from D-glucuronic acid. A detailed experimental protocol is provided below.

Experimental Protocol

Step 1: Synthesis of Methyl D-glucuronate

  • Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 mL of methanol.

  • Cool the solution to 0 °C.

  • Add NaOH (100 mg) and stir the mixture for 2 hours at 0 °C.

  • Concentrate the reaction mixture to dryness to obtain methyl D-glucuronate as a white solid (yield: 20.8 g, 100%).

Step 2: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate

  • Dissolve methyl D-glucuronate (20.8 g, 0.1 mol) in pyridine (45 mL) and cool to below 5 °C.

  • Add acetic anhydride (54 mL, 0.6 mol) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the mixture to dryness.

  • Dissolve the residue in 300 mL of dichloromethane.

  • Wash the organic phase three times with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to dryness.

  • Add 100 mL of methanol to precipitate a solid.

  • Filter the solid to obtain methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate (yield: 24.4 g, 65%).

Step 3: Synthesis of this compound

  • Add methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate (15.0 g, 40 mmol) to a 33% solution of hydrogen bromide in acetic acid (60 mL), keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture to dryness.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic phase three times with aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to dryness.

  • Add 50 mL of petroleum ether to precipitate a solid.

  • Filter the solid to obtain this compound (yield: 14.3 g, 90%).

Synthesis Workflow

Synthesis_Workflow A D-Glucuronic Acid B Methyl D-glucuronate A->B Methanol, NaOH C Methyl 1,2,3,4-tetra-O-acetyl- D-glucuronate B->C Acetic Anhydride, Pyridine D Acetobromo-alpha-D-glucuronic acid methyl ester C->D HBr in Acetic Acid

Caption: Synthesis workflow for this compound.

Reactivity in Glycosylation Reactions

This compound is a key glycosyl donor in the Koenigs-Knorr reaction, which is a classical method for the formation of glycosidic bonds. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the participating groups.

The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or, in more modern protocols, zinc bromide.[3] The acetyl group at the C-2 position of the glucuronic acid derivative plays a crucial role in the stereochemical control of the reaction through neighboring group participation.

Reaction Mechanism

The generally accepted mechanism for the Koenigs-Knorr reaction with a participating group at C-2 proceeds as follows:

  • Formation of an Oxocarbenium Ion: The Lewis acidic promoter (e.g., ZnBr2) coordinates to the anomeric bromine atom, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Neighboring Group Participation: The acetyl group at C-2 attacks the anomeric carbon from the beta-face to form a cyclic acyloxonium ion intermediate. This intermediate shields the beta-face from nucleophilic attack.

  • Nucleophilic Attack: The alcohol (glycosyl acceptor) attacks the anomeric carbon from the alpha-face in an SN2-like manner.

  • Formation of the Glycosidic Bond: This attack leads to the opening of the acyloxonium ion ring and the formation of a 1,2-trans-glycosidic linkage, which in the case of a D-gluco configuration results in a beta-glycoside.

Koenigs_Knorr_Mechanism cluster_1 Step 1: Oxocarbenium Ion Formation cluster_2 Step 2: Neighboring Group Participation cluster_3 Step 3 & 4: Nucleophilic Attack & Product Formation A Glycosyl Bromide B Oxocarbenium Ion A->B + Promoter - Promoter-Br C Acyloxonium Ion B->C Intramolecular attack by C2-OAc E beta-Glycoside C->E D Glycosyl Acceptor (ROH) D->E SN2-like attack

Caption: Mechanism of the Koenigs-Knorr glycosylation with neighboring group participation.

Example: Synthesis of Morphine-6-α-D-glucuronide

A notable application of this compound is in the synthesis of morphine-6-α-D-glucuronide.[3][4] In this specific case, the stereochemical outcome can be controlled by the amount of the zinc bromide catalyst used.[3][4]

Experimental Protocol:

  • 3-O-acetylated morphine is used as the glycosyl acceptor.

  • This compound acts as the glycosyl donor.

  • The reaction is catalyzed by zinc bromide.

  • By using 1.8 equivalents of ZnBr2, the reaction favors the formation of the α-anomer with an α/β ratio of 8:1.[3]

  • Subsequent deprotection of the acetyl groups yields morphine-6-α-D-glucuronide.[3]

This example highlights that while the neighboring group participation of the C-2 acetyl group typically leads to β-glycosides, the reaction conditions can be manipulated to favor the formation of the α-anomer.

Conclusion

This compound is a cornerstone glycosyl donor in carbohydrate chemistry. Its well-defined stereochemistry, which has been confirmed by various analytical techniques, allows for its use in the synthesis of complex glucuronides with a degree of stereocontrol. The detailed synthesis protocol and the understanding of its reactivity in the Koenigs-Knorr reaction, as outlined in this guide, provide a solid foundation for its application in medicinal chemistry and drug development for the synthesis of metabolites, prodrugs, and other biologically active molecules.

References

The Discovery and Enduring Significance of Glucuronic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronic acid esters, a class of molecules central to xenobiotic metabolism and the physiological handling of endogenous compounds, represent a cornerstone of modern pharmacology and toxicology. The conjugation of glucuronic acid to a wide array of molecules, a process known as glucuronidation, dramatically alters their physicochemical properties, primarily increasing water solubility and facilitating their excretion from the body.[1][2] This technical guide provides an in-depth exploration of the discovery and historical background of glucuronic acid esters, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The content herein details the pivotal discoveries, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate pathways and workflows that define our current understanding of these vital conjugates.

Historical Background: From Observation to Mechanistic Insight

The journey to understanding glucuronic acid esters began in the 19th century with astute observations of metabolic processes. The first characterization of a sugar conjugate was that of euxanthic acid, a primary component of the dye Indian yellow, which was isolated from the urine of cows that had consumed mango leaves.[3] Early researchers noted that this compound could be hydrolyzed to yield an aglycone and a sugar-like moiety.[3]

A landmark discovery came in the 1870s from the laboratory of Oswald Schmiedeberg, a pioneering pharmacologist. Together with his student Hans Meyer, Schmiedeberg investigated the metabolic fate of camphor in dogs. They successfully isolated a conjugate from the urine of these animals and, through meticulous chemical analysis, identified the sugar component as a novel carboxylic acid derivative of glucose, which they named glucuronic acid.[4][5] This seminal work laid the foundation for the field of drug metabolism and detoxification.

For decades, the precise biochemical mechanism underlying the formation of these "ester glucuronides" remained elusive. It was not until 1953 that Geoffrey Dutton and Ian Storey illuminated the enzymatic process.[6] Their groundbreaking research led to the discovery of uridine diphosphate glucuronic acid (UDPGA), the activated form of glucuronic acid that serves as the donor molecule in the glucuronidation reaction.[6] They demonstrated that this reaction is catalyzed by a family of enzymes now known as UDP-glucuronosyltransferases (UGTs).[7] This discovery was a watershed moment, providing the biochemical basis for the conjugation of a vast array of compounds, including drugs, toxins, and endogenous substances like bilirubin and steroid hormones.

Quantitative Data on Glucuronic Acid Esters

The conjugation of glucuronic acid significantly alters the physicochemical properties of the parent molecule (aglycone). The resulting glucuronide esters are generally more water-soluble and have a higher molecular weight. These changes are critical for their biological disposition. The following tables summarize key quantitative data for a selection of glucuronic acid esters.

Glucuronide EsterAglyconeMolecular FormulaMolecular Weight ( g/mol )pKa (Strongest Acidic)Water SolubilityReference(s)
Bilirubin glucuronideBilirubinC₃₉H₄₄N₄O₁₂760.80-Water-soluble[8][9]
Morphine-3-glucuronideMorphineC₂₃H₂₇NO₉461.462.67-[7][10][11]
Ethyl glucuronideEthanolC₈H₁₄O₇222.19-Water-soluble[12][13][14][15]
Phenol glucuronidePhenolC₁₂H₁₄O₇270.243.3632 g/L[15][16][17]
Testosterone glucuronideTestosteroneC₂₅H₃₆O₈464.55--[18]

Experimental Protocols

The study of glucuronic acid esters relies on a variety of experimental techniques, from historical isolation methods to modern in vitro assays.

Historical Isolation of Glucuronic Acid (Conceptual Reconstruction)

Objective: To isolate the glucuronic acid conjugate of a xenobiotic from animal urine.

General Steps (Conceptual):

  • Administration of Xenobiotic: A subject animal (e.g., a dog) is administered a xenobiotic known to be metabolized via glucuronidation (e.g., camphor).

  • Urine Collection: Urine is collected from the animal over a specified period.

  • Initial Purification: The collected urine is treated to remove gross contaminants. This may involve filtration and precipitation of proteins and other macromolecules.

  • Lead Acetate Precipitation: A common 19th-century technique for purifying organic compounds involved the addition of lead acetate to precipitate certain substances. The glucuronide conjugate might be precipitated at this stage.

  • Decomposition of the Lead Salt: The lead precipitate is treated with hydrogen sulfide to precipitate lead sulfide, releasing the glucuronide into solution.

  • Further Purification: The resulting solution would undergo further purification steps, which could include solvent extractions and crystallizations to isolate the glucuronic acid conjugate in a purer form.

  • Hydrolysis and Characterization: The isolated conjugate is then hydrolyzed (e.g., with acid) to break the ester bond, releasing the aglycone and glucuronic acid. The properties of the released glucuronic acid are then characterized (e.g., reducing properties, formation of derivatives) to confirm its identity.

Discovery of UDP-Glucuronic Acid (Conceptual Reconstruction)

Dutton and Storey's experiments in the 1950s utilized liver homogenates and newly available techniques like paper chromatography to identify the components necessary for glucuronide synthesis.

Objective: To identify the active form of glucuronic acid involved in glucuronidation.

General Steps (Conceptual):

  • Preparation of Liver Homogenates: Liver tissue is homogenized to release its cellular components, including enzymes and cofactors.

  • Incubation with Substrate: The liver homogenate is incubated with a known aglycone substrate for glucuronidation (e.g., o-aminophenol) and various potential cofactors.

  • Fractionation of Liver Extract: The researchers would have systematically fractionated the liver extract to isolate the component(s) essential for the conjugation reaction.

  • Paper Chromatography: The reaction mixtures and fractions are analyzed using paper chromatography, a powerful separation technique at the time, to identify the newly formed glucuronide and to separate and identify the cofactors.[1][5][10][20][21]

  • Identification of UDPGA: Through this systematic approach, a compound containing uridine, phosphate, and glucuronic acid was isolated and identified as the essential cofactor, which they named uridine diphosphate glucuronic acid (UDPGA).

Modern In Vitro Glucuronidation Assay

This protocol is a generalized procedure for assessing the glucuronidation of a test compound using human liver microsomes.

Objective: To determine the rate of glucuronide formation for a test compound and identify the UGT enzymes involved.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM) or recombinant human UGT enzymes

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of UDPGA in water.

    • Prepare a working solution of HLM or recombinant UGTs in Tris-HCl buffer.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, and the HLM or recombinant UGT solution.

    • Add the test compound from the stock solution to achieve the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the UDPGA solution.

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 10, 20, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the glucuronide metabolite formed.

    • Develop a specific MRM (Multiple Reaction Monitoring) method for the parent compound and its glucuronide.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the study of glucuronic acid esters.

Glucuronidation_Pathway cluster_activation Activation of Glucuronic Acid cluster_conjugation Conjugation Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose UTP UDPGA UDP-Glucuronic Acid (UDPGA) UDP_Glucose->UDPGA 2 NAD+ -> 2 NADH UDP-glucose dehydrogenase UGT UDP-Glucuronosyltransferase (UGT) UDPGA->UGT Xenobiotic Xenobiotic / Endobiotic (Aglycone) Glucuronide Glucuronide Conjugate (Water-soluble) Xenobiotic->Glucuronide Excretion Excretion Glucuronide->Excretion Excretion (Urine, Bile) UGT->Xenobiotic Transfer of Glucuronic Acid

Caption: The metabolic pathway of glucuronidation.

Historical_Discovery_Workflow cluster_schmiedeberg Discovery of Glucuronic Acid (1870s) cluster_dutton Discovery of UDPGA (1950s) A1 Administer Camphor to Dog A2 Collect Urine A1->A2 A3 Chemical Purification (e.g., precipitation, extraction) A2->A3 A4 Isolate Camphor Conjugate A3->A4 A5 Acid Hydrolysis A4->A5 A6 Characterize Glucuronic Acid A5->A6 B1 Prepare Liver Homogenate B2 Incubate with Aglycone and Liver Extract Fractions B1->B2 B3 Separate Components by Paper Chromatography B2->B3 B4 Identify Glucuronide Product B3->B4 B5 Isolate and Identify UDP-Glucuronic Acid (UDPGA) B3->B5

Caption: Conceptual workflow of historical discoveries.

In_Vitro_Glucuronidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents: Test Compound, Microsomes, UDPGA, Buffers P2 Prepare Reaction Mix: Buffer, MgCl2, Microsomes, Test Compound P1->P2 R1 Pre-incubate at 37°C P2->R1 R2 Initiate with UDPGA R1->R2 R3 Incubate at 37°C (Time Course) R2->R3 R4 Terminate Reaction (Acetonitrile + Internal Standard) R3->R4 A1 Centrifuge to Pellet Protein R4->A1 A2 Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Quantify Glucuronide Metabolite A3->A4

Caption: Modern in vitro glucuronidation assay workflow.

Conclusion

The discovery of glucuronic acid esters and the elucidation of the glucuronidation pathway represent a paradigm shift in our understanding of metabolism and detoxification. From the early observations of Schmiedeberg and Meyer to the mechanistic insights provided by Dutton and Storey, the study of these conjugates has been integral to the development of safer and more effective drugs. For today's researchers, a thorough understanding of this history, combined with modern experimental techniques, is essential for predicting drug metabolism, assessing potential drug-drug interactions, and ultimately, ensuring the safety and efficacy of new therapeutic agents. The principles established over a century ago continue to guide and inform cutting-edge research in pharmacology and drug development.

References

Core Principles of Glycosylation Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing glycosylation reactions, a critical post-translational modification influencing protein folding, stability, and function. This document details the core mechanisms of N-linked and O-linked glycosylation, presents quantitative data for key enzymes, outlines detailed experimental protocols for glycosylation analysis, and provides visual representations of these complex biological processes.

Fundamental Concepts of Glycosylation

Glycosylation is an enzyme-catalyzed process involving the attachment of carbohydrate moieties, or glycans, to proteins or lipids.[1] This modification significantly increases the complexity and functional diversity of the proteome. The reaction fundamentally involves a glycosyl donor, typically an activated nucleotide sugar, and a glycosyl acceptor, which is a specific amino acid residue on a polypeptide chain or a lipid.[1] The enzymes responsible for catalyzing this transfer are known as glycosyltransferases.

There are two major types of protein glycosylation based on the linkage between the glycan and the amino acid:

  • N-linked glycosylation: The glycan is attached to the amide nitrogen of an asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline).[2]

  • O-linked glycosylation: The glycan is attached to the hydroxyl oxygen of a serine (Ser) or threonine (Thr) residue.[3]

The Machinery of Glycosylation: Glycosyltransferases

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the formation of glycosidic bonds. They exhibit high specificity for both the donor sugar nucleotide and the acceptor molecule. The catalytic mechanism of GTs can result in either the inversion or retention of the anomeric stereochemistry of the donor sugar.

Kinetic Properties of Glycosyltransferases

The efficiency of glycosyltransferases can be described by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

Glycosyltransferase FamilyDonor SubstrateAcceptor SubstrateKm (mM)Vmax (µmol/min/mg)Organism/Source
Hexosyltransferases UDP-GalactoseN-Acetylglucosamine0.05 - 5.00.1 - 10Various
UDP-GlucoseCeramide0.01 - 1.00.05 - 5.0Various
GDP-FucoseVarious oligosaccharides0.02 - 2.00.1 - 8.0Various
Sialyltransferases CMP-Sialic AcidGalactose-terminated glycans0.1 - 3.00.02 - 2.0Various
Glucuronyltransferases UDP-Glucuronic AcidChondroitin0.051Not ReportedFetal bovine serum

Note: The Km and Vmax values can vary significantly depending on the specific enzyme, substrate, and reaction conditions. The data presented here are representative ranges compiled from various sources.[4][5][6]

N-Linked Glycosylation Pathway

N-linked glycosylation is a complex process that initiates in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][7] It begins with the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to the nascent polypeptide chain.[8]

N-Linked Glycosylation Workflow Diagram

N_linked_Glycosylation_Workflow cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus LLO_synthesis Lipid-Linked Oligosaccharide (LLO) Synthesis Transfer En bloc Transfer to Polypeptide (Oligosaccharyltransferase) LLO_synthesis->Transfer Trimming Initial Glycan Trimming (Glucosidases, Mannosidases) Transfer->Trimming Processing Further Glycan Processing (Mannosidases, GlcNAc Transferases) Trimming->Processing Transport to Golgi Elongation Branching and Elongation (Galactosyltransferases, Sialyltransferases) Processing->Elongation Sorting Sorting and Export Elongation->Sorting

Caption: Overview of the N-linked glycosylation pathway from the ER to the Golgi.

O-Linked Glycosylation Pathway

O-linked glycosylation is a post-translational modification that occurs in the Golgi apparatus.[9] Unlike N-linked glycosylation, it does not involve a lipid-linked precursor and is initiated by the transfer of a single sugar residue to a serine or threonine.[3]

Mucin-Type O-Glycosylation Initiation and Elongation

O_linked_Glycosylation_Pathway Polypeptide Polypeptide Chain (Ser/Thr) Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) Polypeptide->Tn_Antigen ppGalNAcT Core1 Core 1 Structure (T Antigen) Tn_Antigen->Core1 C1GalT1 Core2 Core 2 Structure Core1->Core2 C2GnT1 Elongated Elongated and Terminated O-Glycans Core1->Elongated Further Elongation Core2->Elongated Further Elongation

Caption: Initiation and core structure formation in mucin-type O-glycosylation.

Experimental Protocols

In Vitro Glycosyltransferase Activity Assay

This protocol describes a general method for determining the activity of a glycosyltransferase in vitro.

Materials:

  • Purified glycosyltransferase

  • Donor substrate (e.g., UDP-Galactose)

  • Acceptor substrate (e.g., N-acetylglucosamine)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂)

  • Quenching solution (e.g., 0.1 M EDTA)

  • Detection reagent (e.g., for quantifying released nucleotide or incorporated sugar)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and donor substrate.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the purified glycosyltransferase.

  • Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Quantify the product formation using an appropriate detection method. This could involve measuring the release of the nucleotide (e.g., UDP) or the incorporation of a labeled sugar into the acceptor.

  • Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Analysis of N-linked Glycans from a Glycoprotein

This protocol outlines a typical workflow for the analysis of N-linked glycans from a purified glycoprotein using mass spectrometry.[10][11]

1. Protein Denaturation, Reduction, and Alkylation: a. Denature the glycoprotein sample in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine-HCl). b. Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C. c. Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating in the dark at room temperature.

2. Proteolytic Digestion: a. Exchange the buffer to one compatible with the chosen protease (e.g., trypsin). b. Add trypsin to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w). c. Incubate overnight at 37°C.

3. N-glycan Release: a. Add Peptide-N-Glycosidase F (PNGase F) to the digested peptide mixture. b. Incubate at 37°C for several hours to overnight to release the N-linked glycans.

4. Glycan Enrichment and Purification: a. Enrich the released glycans using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase. b. Wash the SPE cartridge to remove salts and peptides. c. Elute the purified glycans.

5. Mass Spectrometry Analysis: a. Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS. b. The mass spectral data will provide information on the composition and structure of the N-glycans present on the protein.

Analysis of O-linked Glycans from a Glycoprotein

The analysis of O-linked glycans is more challenging due to the lack of a universal enzyme for their release.[12] Chemical release methods are commonly employed.[13]

1. Reductive β-elimination: a. Lyophilize the purified glycoprotein or glycopeptide sample. b. Add a solution of sodium borohydride in sodium hydroxide. c. Incubate at an elevated temperature (e.g., 45-50°C) for several hours. This cleaves the O-glycosidic bond and reduces the newly formed reducing end of the glycan to an alditol, preventing "peeling" reactions.

2. Sample Cleanup: a. Neutralize the reaction with acid (e.g., acetic acid). b. Remove borate ions by repeated co-evaporation with methanol. c. Desalt the sample using a cation exchange resin.

3. Glycan Purification: a. Purify the released O-glycan alditols using solid-phase extraction (SPE) with graphitized carbon.

4. Mass Spectrometry Analysis: a. Analyze the purified O-glycan alditols by MALDI-TOF MS or LC-MS/MS. b. The resulting mass spectra will reveal the composition and heterogeneity of the O-glycans.

Logical Workflow for Glycosylation Analysis

The decision-making process for analyzing protein glycosylation involves several steps, from initial characterization to detailed structural elucidation.

Glycosylation_Analysis_Logic Start Glycoprotein Sample Intact_Mass Intact Mass Analysis (Mass Spectrometry) Start->Intact_Mass Peptide_Mapping Peptide Mapping (LC-MS/MS) Intact_Mass->Peptide_Mapping Initial Heterogeneity Glycan_Release Glycan Release (Enzymatic or Chemical) Intact_Mass->Glycan_Release Overall Glycan Profile Site_Occupancy Site Occupancy Analysis Peptide_Mapping->Site_Occupancy Identify Glycosylation Sites Released_Glycan_Analysis Released Glycan Analysis (LC-MS, CE-LIF) Glycan_Release->Released_Glycan_Analysis Structural_Elucidation Detailed Structural Elucidation (MSn, NMR) Released_Glycan_Analysis->Structural_Elucidation Detailed Structure End Comprehensive Glycosylation Profile Site_Occupancy->End Structural_Elucidation->End

References

Methodological & Application

Application Notes and Protocols for Glycosylation using Acetobromo-alpha-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Acetobromo-alpha-D-glucuronic acid methyl ester in glycosylation reactions. This versatile glycosyl donor is a key reagent in the synthesis of glucuronides, which are crucial for drug metabolism studies, the development of prodrugs, and the synthesis of various biologically active compounds.[1]

Introduction

This compound is a halogenated carbohydrate derivative widely employed as a glycosyl donor in the Koenigs-Knorr reaction and its modifications.[2] The presence of the bromide at the anomeric center allows for its activation by a promoter, typically a heavy metal salt or a Lewis acid, facilitating the formation of a glycosidic bond with a suitable acceptor alcohol or phenol. The acetyl protecting groups on the hydroxyls and the methyl ester on the carboxylic acid enhance the stability of the donor and can be removed in subsequent deprotection steps. This methodology is instrumental in synthesizing O-glucuronides, which are significant metabolites of many drugs and xenobiotics.[3]

Key Applications

  • Drug Metabolism Studies: Synthesis of authentic glucuronide metabolites for use as analytical standards in pharmacokinetic and pharmacodynamic studies.

  • Prodrug Development: Attachment of a glucuronic acid moiety can improve the solubility and pharmacokinetic properties of a drug, often designed for targeted release by specific enzymes like β-glucuronidase.[1]

  • Synthesis of Biologically Active Molecules: Used in the synthesis of compounds for various therapeutic areas, including potential anticancer and cardiovascular agents.[4][5][6]

  • Development of Research Tools: Preparation of fluorescent or other labeled glucuronide probes to study enzyme activity.[4]

Experimental Protocols

This section details the protocols for the glycosylation reaction using this compound, followed by the deprotection steps to yield the final glucuronide.

Protocol 1: Koenigs-Knorr Glycosylation

This protocol describes a general procedure for the glycosylation of an alcohol or phenol using this compound. The choice of promoter can influence the reaction rate and yield.

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (alcohol or phenol)

  • Promoter (e.g., Silver(I) carbonate, Silver(I) oxide, Cadmium carbonate, or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

  • Molecular sieves (4 Å), activated

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves.

    • Add the anhydrous solvent (5-10 mL per mmol of acceptor).

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents:

    • Add the chosen promoter (see Table 1 for typical equivalents).

    • In a separate flask, dissolve this compound (1.2-1.5 equivalents) in the anhydrous solvent.

    • Slowly add the solution of the glycosyl donor to the reaction mixture at the appropriate temperature (see Table 1).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, typically using a solvent system such as hexanes:ethyl acetate or toluene:ethyl acetate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the insoluble salts and molecular sieves.

    • Wash the Celite® pad with the solvent.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or petrol ether.[7]

Data Presentation: Glycosylation Reaction Conditions and Yields

The choice of promoter and reaction conditions significantly impacts the outcome of the glycosylation. The following table summarizes typical conditions and reported yields for the glycosylation of various acceptors with this compound.

Glycosyl Acceptor TypePromoter (Equivalents)SolventTemperature (°C)Reaction TimeTypical Yield (%)
Primary Alcohol Silver Carbonate (1.5-2.0)TolueneRoom Temp12-24 h60-80
Secondary Alcohol Cadmium Carbonate (1.5)TolueneReflux8-16 h50-70
Phenol Silver Oxide (1.5) / Iodine (cat.)Dichloromethane0 to Room Temp4-8 h55-75
Sterically Hindered Alcohol Silver Triflate (AgOTf) (1.2)Dichloromethane-20 to 02-6 h40-60
General TMSOTf (catalytic, 0.1-0.2) / Silver Oxide (2.0-3.0)Dichloromethane-40 to 05-30 min85-99[7]
Protocol 2: Deprotection of the Acetylated Methyl Glucuronide

This two-step protocol describes the removal of the acetyl protecting groups followed by the hydrolysis of the methyl ester.

Step A: Zemplén Deacetylation

This method uses a catalytic amount of sodium methoxide in methanol to remove the acetyl groups.[4]

Materials:

  • Acetylated methyl glucuronide (from Protocol 1)

  • Anhydrous Methanol

  • Sodium methoxide solution (0.5 M in methanol)

  • Ion-exchange resin (H+ form, e.g., Dowex® 50WX8 or Amberlite® IR120)

Procedure:

  • Dissolve the acetylated methyl glucuronide (1.0 equivalent) in anhydrous methanol (10-20 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction by adding the H+ form of the ion-exchange resin until the pH is neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deacetylated methyl glucuronide. This product can often be used in the next step without further purification.

Step B: Methyl Ester Hydrolysis

This procedure uses lithium hydroxide to hydrolyze the methyl ester to the corresponding carboxylic acid.[6][8][9][10]

Materials:

  • Deacetylated methyl glucuronide (from Step A)

  • Tetrahydrofuran (THF)

  • Methanol

  • 1 M Lithium hydroxide (LiOH) aqueous solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the deacetylated methyl glucuronide (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

  • Add an excess of 1 M aqueous lithium hydroxide solution (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected glucuronic acid conjugate. Further purification can be achieved by chromatography if necessary.

Visualizations

Glycosylation Reaction Pathway

The following diagram illustrates the general mechanism of the Koenigs-Knorr glycosylation reaction.

Glycosylation_Pathway cluster_reaction Glycosylation Reaction Donor Acetobromo-alpha-D-glucuronic acid methyl ester Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Glycosyl Acceptor (R-OH) Acceptor->Intermediate Nucleophilic Attack Promoter Promoter (e.g., Ag2CO3) Promoter->Intermediate Product Protected Glucuronide Intermediate->Product Experimental_Workflow Start Start: This compound + Glycosyl Acceptor Glycosylation Protocol 1: Koenigs-Knorr Glycosylation Start->Glycosylation Purification1 Work-up & Purification (Column Chromatography) Glycosylation->Purification1 ProtectedProduct Protected Glucuronide Purification1->ProtectedProduct Deacetylation Protocol 2, Step A: Zemplén Deacetylation ProtectedProduct->Deacetylation EsterHydrolysis Protocol 2, Step B: Methyl Ester Hydrolysis Deacetylation->EsterHydrolysis FinalProduct Final Product: Deprotected Glucuronide EsterHydrolysis->FinalProduct Troubleshooting_Logic Problem Problem: Low or No Product Formation CheckReagents Check Reagents: - Anhydrous conditions? - Donor/Acceptor purity? - Promoter activity? Problem->CheckReagents CheckConditions Check Conditions: - Correct temperature? - Sufficient reaction time? Problem->CheckConditions SideReaction Side Reactions Observed? (e.g., orthoester formation) Problem->SideReaction OptimizeConditions Optimize reaction conditions (temp, time) CheckReagents->OptimizeConditions CheckConditions->OptimizeConditions ChangePromoter Consider changing promoter or solvent SideReaction->ChangePromoter Yes SideReaction->OptimizeConditions No Solution Solution ChangePromoter->Solution OptimizeConditions->Solution

References

Application Notes and Protocols for the Synthesis of S-Glucuronide Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of S-glucuronide methyl esters, a class of compounds often encountered as metabolites of thiol-containing drugs and xenobiotics. The synthesis is based on the reaction of a thiol-containing aglycone with a protected glucuronic acid donor, specifically an acetylated glucuronyl bromide, under modified Koenigs-Knorr conditions.

Introduction

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of various compounds, including drugs, by increasing their hydrophilicity.[1][2] While O- and N-glucuronides are more common, S-glucuronidation of thiol-containing molecules is also a significant metabolic route. The resulting thioether glucuronides can play a role in the overall pharmacokinetic and toxicological profile of a drug candidate.[3] Therefore, the synthesis of these metabolites is crucial for their use as analytical standards in drug metabolism and pharmacokinetic (DMPK) studies, for assessing their biological activity, and for use in toxicological evaluations.

This protocol details a robust method for the synthesis of an S-glucuronide methyl ester, using a generic thiol as a representative aglycone and methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as the glucuronic acid donor. This donor is a commonly used reagent for glucuronidation reactions.

Reaction Scheme

The overall synthetic strategy involves the nucleophilic attack of a thiol on the anomeric carbon of the protected glucuronyl bromide, promoted by a mild base. This is followed by deprotection of the acetyl groups to yield the final S-glucuronide methyl ester.

Caption: General reaction scheme for the synthesis of an S-glucuronide methyl ester.

Experimental Protocols

Materials and Methods

Materials:

MaterialSupplierGrade
Thiol Aglycone (R-SH)Various≥98%
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronateCommercially available≥95%
Cesium Carbonate (Cs₂CO₃)Sigma-AldrichAnhydrous, ≥99.9%
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, 99.8%
Sodium Methoxide (NaOMe)Sigma-Aldrich0.5 M in Methanol
Methanol (MeOH)Fisher ChemicalACS Grade
Dichloromethane (DCM)Fisher ChemicalACS Grade
Ethyl Acetate (EtOAc)Fisher ChemicalACS Grade
HexanesFisher ChemicalACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ChemicalACS Grade
Thin Layer Chromatography (TLC) PlatesMerckSilica Gel 60 F₂₅₄

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Protocol 1: Synthesis of the Protected S-Glucuronide Methyl Ester

This protocol is based on a modified Koenigs-Knorr reaction, which is a widely used method for glycosidic bond formation.[4]

  • To a solution of the thiol aglycone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add cesium carbonate (1.5 eq).

  • Stir the resulting suspension under an inert atmosphere at room temperature for 30 minutes.

  • Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DMF.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the protected S-glucuronide methyl ester.

Protocol 2: Deprotection to Yield the Final S-Glucuronide Methyl Ester
  • Dissolve the purified protected S-glucuronide methyl ester (1.0 eq) in anhydrous methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (0.1 eq of a 0.5 M solution in methanol) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the deprotection is complete, neutralize the reaction with Amberlite® IR120 H⁺ resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final S-glucuronide methyl ester by preparative HPLC or crystallization to yield the desired product.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

AnalysisExpected Results for a Representative S-Glucuronide Methyl Ester
¹H NMR Signals corresponding to the anomeric proton (δ ≈ 4.5-5.5 ppm, doublet), protons of the glucuronic acid backbone, the methyl ester protons (δ ≈ 3.7 ppm, singlet), and protons of the aglycone moiety. Coupling constants will confirm the stereochemistry.
¹³C NMR Resonances for the anomeric carbon (δ ≈ 80-90 ppm), carbonyl carbon of the methyl ester (δ ≈ 170 ppm), and other carbons of the glucuronic acid and aglycone.
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula of the target compound ([M+H]⁺ or [M+Na]⁺).
HPLC Purity Purity of ≥95% as determined by peak area integration.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the S-glucuronide methyl ester.

G cluster_synthesis Synthesis cluster_deprotection Deprotection & Purification cluster_analysis Analysis start Start thiol_activation Thiol Activation (R-SH + Cs₂CO₃ in DMF) start->thiol_activation glycosylation Glycosylation Reaction (+ Glucuronyl Bromide) thiol_activation->glycosylation workup Aqueous Workup glycosylation->workup purification1 Flash Chromatography workup->purification1 protected_product Protected S-Glucuronide purification1->protected_product deprotection Deprotection (NaOMe in MeOH) protected_product->deprotection neutralization Neutralization deprotection->neutralization purification2 Preparative HPLC neutralization->purification2 final_product Final S-Glucuronide purification2->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Caption: Workflow for the synthesis of S-glucuronide methyl ester.

Logical Relationship of Key Steps

The synthesis is a sequential process where the successful completion of each step is critical for the next.

G A Thiol Aglycone Preparation C Koenigs-Knorr Coupling A->C B Glucuronic Acid Donor Activation B->C D Purification of Protected Intermediate C->D E Base-mediated Deprotection D->E F Final Product Purification E->F G Structural Confirmation F->G

Caption: Key steps in the S-glucuronide synthesis.

Disclaimer: This protocol provides a general guideline for the synthesis of S-glucuronide methyl esters. The reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for specific thiol-containing substrates. All experiments should be conducted by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application of Acetobromo-alpha-D-glucuronic acid methyl ester in cancer prodrug synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The targeted delivery of cytotoxic agents to tumor tissues remains a significant challenge in cancer chemotherapy. A promising strategy to overcome this hurdle is the use of prodrugs that can be selectively activated in the tumor microenvironment. Acetobromo-alpha-D-glucuronic acid methyl ester is a key glycosyl donor for the synthesis of glucuronide prodrugs, which are designed for activation by the enzyme β-glucuronidase (GUSB). This enzyme is notably overexpressed in the necrotic regions of various solid tumors, including breast, lung, and gastrointestinal carcinomas, as well as in melanomas.[1][2]

The underlying principle of this targeted approach involves masking the cytotoxic activity of an anticancer drug by conjugating it to a glucuronic acid moiety via a linker. This conjugation renders the drug inactive and generally increases its water solubility.[3] The resulting glucuronide prodrug circulates in the body with reduced systemic toxicity. Upon reaching the tumor site, the elevated levels of β-glucuronidase cleave the glucuronide bond, releasing the active cytotoxic drug in a concentrated manner within the tumor microenvironment, thereby minimizing damage to healthy tissues.[1][2][4]

This strategy has been successfully applied to a range of potent anticancer drugs, including camptothecin derivatives and doxorubicin, demonstrating enhanced therapeutic efficacy and reduced side effects in preclinical models.[3][5] The use of this compound is central to the synthesis of these prodrugs, enabling the crucial glycosylation step.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a glucuronide prodrug of 9-aminocamptothecin (9ACG) as a representative example.

Synthesis of 9-Aminocamptothecin Glucuronide (9ACG)

This protocol is a multi-step synthesis that involves the preparation of a self-immolative linker and its subsequent conjugation to 9-aminocamptothecin and the glucuronic acid moiety derived from this compound.

Materials:

  • This compound

  • 9-Aminocamptothecin

  • 4-Nitrophenyl chloroformate

  • 4-Hydroxybenzyl alcohol

  • Silver(I) oxide (Ag₂O)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of the Glucuronide-Linker Moiety

  • Glycosylation: To a solution of 4-hydroxybenzyl alcohol in dry dichloromethane, add this compound and freshly prepared silver(I) oxide. The mixture is stirred in the dark at room temperature for 24 hours.

  • Purification: The reaction mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the glycosylated linker.

Step 2: Activation of the Linker

  • The purified glycosylated linker is dissolved in dry dichloromethane and cooled to 0°C.

  • 4-Nitrophenyl chloroformate and triethylamine are added, and the reaction is stirred at 0°C for 2 hours.

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the activated linker.

Step 3: Conjugation with 9-Aminocamptothecin

  • To a solution of 9-aminocamptothecin in dry dimethylformamide, add the activated linker from Step 2.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under high vacuum, and the residue is purified by silica gel column chromatography to obtain the protected prodrug.

Step 4: Deprotection

  • The protected prodrug is dissolved in a mixture of methanol and dichloromethane.

  • A solution of sodium hydroxide in methanol is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is neutralized with acidic resin, filtered, and the filtrate is concentrated.

  • The crude product is purified by preparative HPLC to yield the final 9-aminocamptothecin glucuronide (9ACG) prodrug.

Quantitative Data

The following tables summarize key quantitative data for representative glucuronide prodrugs.

Table 1: In Vitro Cytotoxicity of 9-Aminocamptothecin and its Glucuronide Prodrug (9ACG)

CompoundCell LineIC₅₀ (nM) without β-glucuronidaseIC₅₀ (nM) with β-glucuronidaseFold Difference
9-AminocamptothecinHuman Tumor Cell Lines-20-80-
9ACGHuman Tumor Cell Lines>160020-80>20-80

Data sourced from Leu et al., J. Med. Chem. 1999, 42 (18), pp 3623–3628.[3]

Table 2: Solubility of 9-Aminocamptothecin and its Glucuronide Prodrugs

CompoundSolubility in aqueous solution (pH 4.0)
9-AminocamptothecinLow
Prodrug 4 (from Leu et al.)>80 times more soluble than 9-AC
Potassium Salt of Prodrug 4>4000 times more soluble than 9-AC

Data sourced from Leu et al., J. Med. Chem. 1999, 42 (18), pp 3623–3628.[3]

Table 3: Enzyme Kinetics of β-Glucuronidase with a Doxorubicin-Glucuronide Prodrug (DOX-GA3)

ParameterValue
Vmax25 µmol min⁻¹ mg⁻¹
Km1.1 mM

Data sourced from de Graaf et al., Current Pharmaceutical Design 2002, 8 (15), pp 1391-1403.[2]

Visualizations

Diagram 1: General Mechanism of Glucuronide Prodrug Activation

G Prodrug Glucuronide Prodrug (Inactive, Soluble) Enzyme β-glucuronidase (High Concentration) Prodrug->Enzyme Cleavage Tumor Tumor Microenvironment Drug Active Cytotoxic Drug Enzyme->Drug Release CellDeath Tumor Cell Death Drug->CellDeath

Caption: Glucuronide prodrug activation in the tumor microenvironment.

Diagram 2: Experimental Workflow for Prodrug Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A Acetobromo-α-D-glucuronic acid methyl ester S1 Glycosylation of Linker A->S1 B Anticancer Drug (e.g., 9-Aminocamptothecin) S3 Conjugation to Drug B->S3 C Linker Moiety C->S1 S2 Activation of Linker S1->S2 S2->S3 S4 Deprotection S3->S4 P Glucuronide Prodrug S4->P G CPT Camptothecin (Released from Prodrug) TopoI Topoisomerase I CPT->TopoI Inhibits Re-ligation DNA DNA TopoI->DNA Cleaves Complex Topoisomerase I-DNA Cleavage Complex DNA->Complex SSB Single-Strand Breaks Complex->SSB Replication DNA Replication SSB->Replication Collision DSB Double-Strand Breaks Replication->DSB ATM ATM/ATR Kinases DSB->ATM Activates p53 p53 ATM->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Bioconjugation with Glucuronic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation involving glucuronic acid, a naturally occurring monosaccharide, is a critical process in drug metabolism and a burgeoning field in drug delivery and development. The carboxylate group of glucuronic acid provides a versatile handle for covalent attachment to therapeutic molecules, proteins, and other biomolecules. This conjugation can enhance the hydrophilicity, bioavailability, and targeting capabilities of a drug. These application notes provide detailed protocols for the two primary chemical methods for bioconjugation with glucuronic acid derivatives: carbodiimide-mediated (EDC/NHS) coupling and reductive amination.

Data Presentation: Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry is critical and depends on the target biomolecule, desired stability of the linkage, and available functional groups. The following table summarizes quantitative data for common bioconjugation methods involving glucuronic acid derivatives, providing a basis for method selection.

Conjugation ChemistryTarget Functional Group on BiomoleculeLinkage FormedTypical Molar Ratio (Glucuronic Acid Derivative:Biomolecule)Reaction pHTypical Reaction TimeReported Yield/EfficiencyKey AdvantagesKey Disadvantages
EDC/NHS Coupling Primary Amines (-NH₂)Amide Bond 10:1 to 50:1Activation: 4.5-6.0, Conjugation: 7.2-8.52-12 hours40-70%Forms a highly stable amide bond. Well-established and versatile.Potential for protein cross-linking if not optimized. EDC is moisture-sensitive.
Reductive Amination Primary Amines (-NH₂)Secondary Amine15:1 to 30:18.5-9.024-96 hours30-60%Forms a stable secondary amine linkage. Specific to the open-chain aldehyde form of the sugar.Slower reaction times. Requires a reducing agent which must be carefully chosen.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated (EDC/NHS) Coupling of Glucuronic Acid to a Protein

This protocol details the conjugation of the carboxylic acid group of a glucuronic acid derivative to primary amines (e.g., lysine residues) on a protein, such as bovine serum albumin (BSA), using EDC and NHS chemistry to form a stable amide bond.[1][2]

Materials:

  • Glucuronic acid derivative (with a free carboxylic acid)

  • Protein (e.g., BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the glucuronic acid derivative)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or MES. This can be done using a desalting column.

  • Activation of Glucuronic Acid:

    • Dissolve the glucuronic acid derivative in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used, ensuring the final concentration of the organic solvent in the reaction mixture does not exceed 10%.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the glucuronic acid solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group, forming an NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated glucuronic acid solution to the protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[3]

  • Purification of the Conjugate:

    • Purify the glucuronic acid-protein conjugate from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.[4]

    • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), which will show an increase in the molecular weight of the protein corresponding to the attached glucuronic acid moieties.[5][6][7]

Protocol 2: Reductive Amination of a Glucuronic Acid Derivative to a Protein

This protocol describes the conjugation of the open-chain aldehyde form of a glucuronic acid derivative to primary amines on a protein through the formation of a Schiff base, which is then reduced to a stable secondary amine linkage.[8][9]

Materials:

  • Glucuronic acid derivative (must be able to form an open-chain aldehyde)

  • Protein (e.g., Lysozyme)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.2 M Sodium Borate buffer, pH 8.5[8]

  • Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the glucuronic acid derivative in the Reaction Buffer.

    • Prepare a fresh solution of sodium cyanoborohydride in the Reaction Buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the protein solution and the glucuronic acid derivative solution. A molar excess of the glucuronic acid derivative (e.g., 15-30 equivalents) is typically used.[8]

    • Add sodium cyanoborohydride to the mixture. The final concentration of the reducing agent should be optimized but is often in the range of 50-100 mM.

    • Incubate the reaction at 37-50°C for 24-96 hours with gentle agitation.[8] The use of borate buffer has been shown to enhance the coupling yield.[8]

  • Purification of the Conjugate:

    • Remove unreacted glucuronic acid derivative and reducing agent by extensive dialysis against PBS or by size-exclusion chromatography using a column equilibrated with PBS.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Confirm the identity and purity of the conjugate using mass spectrometry.[5][6][7]

Visualizations

The following diagrams illustrate the key experimental workflows and the chemical principles behind the bioconjugation methods.

EDC_NHS_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification Glucuronic_Acid Glucuronic Acid (-COOH) Activated_GA Activated Glucuronic Acid (NHS Ester) Glucuronic_Acid->Activated_GA 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_GA Conjugate Glucuronic Acid- Protein Conjugate Activated_GA->Conjugate 2-4h, RT Protein Protein (-NH2) Protein->Conjugate Quench Quench Reaction (e.g., Tris) Conjugate->Quench SEC Size Exclusion Chromatography Quench->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate

Caption: Workflow for EDC/NHS mediated bioconjugation of glucuronic acid.

Reductive_Amination_Workflow start Combine in Borate Buffer (pH 8.5) reactants Glucuronic Acid (Aldehyde form) + Protein (-NH2) start->reactants schiff_base Schiff Base Formation (Imine Intermediate) reactants->schiff_base Equilibrium reduction Reduction with NaBH3CN schiff_base->reduction conjugate Stable Secondary Amine Linkage (Glucuronic Acid-Protein Conjugate) reduction->conjugate purification Purification (SEC or Dialysis) conjugate->purification final_product Purified Conjugate purification->final_product Signaling_Pathway_Hypothetical Drug_GA Drug-Glucuronic Acid Conjugate Receptor Cell Surface Receptor Drug_GA->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage Lysosome->Cleavage Active_Drug Active Drug Release Cleavage->Active_Drug Target Intracellular Target Active_Drug->Target Effect Therapeutic Effect Target->Effect

References

Application Notes and Protocols: Acetobromo-alpha-D-glucuronic acid methyl ester as a Glycosyl Donor for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobromo-alpha-D-glucuronic acid methyl ester is a key glycosyl donor for the synthesis of glucuronide-based prodrugs, a promising strategy in targeted drug delivery, particularly in oncology.[1] The core principle of this approach lies in the enzymatic activation of a relatively non-toxic prodrug within the tumor microenvironment, which exhibits elevated levels of β-glucuronidase activity compared to healthy tissues.[2][3] This targeted release mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.[4]

This document provides detailed application notes and experimental protocols for utilizing this compound in the development of drug delivery systems.

Mechanism of Action: Glucuronide Prodrug Activation

Glucuronide prodrugs are designed to be stable in systemic circulation. Upon reaching the target tissue, such as a tumor, the β-glucuronide linker is cleaved by the lysosomal enzyme β-glucuronidase (GUSB), which is abundant in lysosomes and overexpressed in some tumor types.[5][6] This enzymatic cleavage initiates a cascade that leads to the release of the active cytotoxic drug. Often, a self-immolative spacer is incorporated between the glucuronide moiety and the drug to facilitate efficient release.[][8]

G cluster_circulation Systemic Circulation (Stable) cluster_tumor Tumor Microenvironment Prodrug Glucuronide Prodrug (Inactive) Enzyme β-Glucuronidase (Overexpressed) Prodrug->Enzyme 1. Targeting Cleavage Glycosidic Bond Cleavage Enzyme->Cleavage 2. Enzymatic Action Release Active Drug Release Cleavage->Release 3. Self-immolation Target Therapeutic Effect Release->Target 4. Action

Caption: Glucuronide prodrug activation pathway in the tumor microenvironment.

Data Presentation

Table 1: β-Glucuronidase Activity in Cancerous vs. Healthy Tissues
Tissue Typeβ-Glucuronidase Activity (nmol/mg per h)Fold Increase in CancerReference
Pancreatic Cancer133 (median)~1.8x[2]
Healthy Pancreas74 (median)-[2]
Prostatic Carcinoma3.6-fold higher than hyperplastic prostate3.6x[9]
Benign Prostatic Hyperplasia--[9]
Table 2: In Vitro Cytotoxicity of Glucuronide Prodrugs
Cell LineCompoundIC50 (nM)Reference
L540cy (CD30-positive)Psymberin A-[10]
Psymberin A-Glucuronide ADC>100[10]
Caki-1 (CD70-positive)Psymberin A-[10]
Psymberin A-Glucuronide ADC0.1[10]
Table 3: Physicochemical and Pharmacokinetic Properties of a Glucuronide Drug-Linker
ParameterValueReference
Stability in rat plasma (half-life)81 days (extrapolated)[11]
Solubility of 9-aminocamptothecin-glucuronide vs. parent drug>80 to >4000 times more soluble[12]

Experimental Protocols

Protocol 1: General Synthesis of a Glucuronide Prodrug via Koenigs-Knorr Glycosylation

This protocol outlines the general steps for the synthesis of a glucuronide prodrug using this compound as the glycosyl donor. The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds.[3]

G A Acetobromo-alpha-D-glucuronic acid methyl ester (Glycosyl Donor) C Koenigs-Knorr Glycosylation A->C B Drug-Linker Moiety (Glycosyl Acceptor) B->C D Protected Glucuronide Prodrug C->D E Deprotection (e.g., Zemplén) D->E F Final Glucuronide Prodrug E->F

Caption: General workflow for the synthesis of a glucuronide prodrug.

Materials:

  • This compound (glycosyl donor)

  • Drug molecule with a suitable nucleophilic group (e.g., hydroxyl or amino group) or a self-immolative linker attached to the drug

  • Silver (I) carbonate (Ag2CO3) or other suitable promoter (e.g., silver triflate, mercuric cyanide)[3]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Molecular sieves (4 Å)

  • Sodium methoxide in methanol (for deacetylation)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants:

    • Dry the drug-linker moiety (glycosyl acceptor) and molecular sieves under vacuum.

    • Dissolve the glycosyl acceptor and this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Glycosylation Reaction:

    • Add silver (I) carbonate to the reaction mixture. The amount of promoter may vary, but typically 1.5-2.0 equivalents are used.

    • Stir the reaction mixture in the dark at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can range from a few hours to several days depending on the reactivity of the acceptor.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to obtain the protected glucuronide prodrug.

  • Deprotection (Deacetylation):

    • Dissolve the purified protected prodrug in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding a few drops of acetic acid.

    • Filter and concentrate the solution to yield the final deprotected glucuronide prodrug.

    • Further purification can be performed by recrystallization or chromatography if necessary.

Protocol 2: Synthesis of a Doxorubicin-Glucuronide Prodrug

This protocol is adapted from synthetic strategies for doxorubicin-glucuronide prodrugs.[13][14] It involves the coupling of doxorubicin to a pre-formed glucuronide-spacer moiety.

Materials:

  • Doxorubicin hydrochloride

  • Glucuronide-spacer with an activated carbonate (e.g., p-nitrophenyl carbonate)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Preparation of the Glucuronide-Spacer:

    • Synthesize the glucuronide-spacer moiety by reacting this compound with a suitable self-immolative spacer containing a hydroxyl group, following a procedure similar to Protocol 1.

    • Activate the terminal hydroxyl group of the spacer, for example, by reacting with p-nitrophenyl chloroformate.

  • Coupling of Doxorubicin:

    • Dissolve doxorubicin hydrochloride and the activated glucuronide-spacer in anhydrous DMF.

    • Add triethylamine to neutralize the hydrochloride salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature until the coupling is complete, as monitored by HPLC or TLC.

  • Purification and Deprotection:

    • Purify the resulting protected doxorubicin-glucuronide prodrug by preparative HPLC.

    • Perform the deprotection of the acetyl groups on the glucuronic acid moiety as described in Protocol 1, step 4.

    • The final product should be characterized by NMR, mass spectrometry, and HPLC.

Protocol 3: Enzymatic Cleavage Assay

This protocol describes how to assess the release of the active drug from the glucuronide prodrug in the presence of β-glucuronidase.

Materials:

  • Glucuronide prodrug

  • β-glucuronidase from E. coli or bovine liver

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the glucuronide prodrug in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the final desired concentration.

    • Prepare a solution of β-glucuronidase in PBS.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the prodrug solution and the β-glucuronidase solution.

    • As a negative control, prepare a sample with the prodrug solution and PBS without the enzyme.

    • Incubate the samples at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the enzymatic reaction by adding a suitable solvent like acetonitrile or by heat inactivation.

    • Analyze the samples by HPLC to quantify the amount of remaining prodrug and the released active drug.

    • The rate of drug release can be determined by plotting the concentration of the released drug against time.

Conclusion

This compound is a versatile and effective glycosyl donor for the synthesis of glucuronide prodrugs. The protocols and data presented here provide a foundation for researchers to design and evaluate novel drug delivery systems based on this targeted activation strategy. The ability to achieve site-specific drug release holds significant promise for improving the therapeutic index of potent cytotoxic agents.

References

Monitoring Glycosylation Reactions: A Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences the structure, function, and stability of biomolecules. In the context of biopharmaceutical development and production, meticulous monitoring of glycosylation is paramount to ensure product consistency, efficacy, and safety. This document provides detailed application notes and protocols for the principal analytical techniques used to monitor the progress of glycosylation reactions.

Introduction to Glycosylation Monitoring

The heterogeneity of glycan structures presents a significant analytical challenge. A robust monitoring strategy is essential to track the addition of monosaccharide units, the formation of linkages, and the overall glycan profile during a glycosylation reaction. The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of structural detail, sensitivity, and throughput. This guide focuses on four powerful and widely adopted methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Key Analytical Techniques for Monitoring Glycosylation

The selection of an appropriate analytical method is crucial for obtaining meaningful data on glycosylation reactions. The following sections provide an overview and detailed protocols for the most common techniques.

High-Performance Liquid Chromatography (HPLC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of HPLC for the separation of polar molecules like glycans. When coupled with fluorescence detection of labeled glycans, it offers a robust method for quantitative analysis.

Application Note: HPLC-HILIC is particularly well-suited for routine monitoring of glycan profiles in a quality control environment. The technique provides excellent resolution of different glycan structures, including isomers.[1][2] Fluorescent labeling, commonly with 2-aminobenzamide (2-AB), enhances sensitivity and allows for accurate quantification.[1][2] Newer labeling reagents, such as RapiFluor-MS, offer the dual benefit of strong fluorescence and enhanced mass spectrometry ionization, enabling a combined analytical approach.[3][4]

Protocol: HPLC-HILIC Analysis of 2-AB Labeled N-Glycans

1. Sample Preparation: N-Glycan Release and 2-AB Labeling

  • Denaturation: Reconstitute 2 mg/mL of the glycoprotein sample in pure water. Add 6 µL of a surfactant (e.g., RapiGest SF) and heat at 90°C for 3 minutes.[5]
  • Deglycosylation: Cool the sample and add 1.2 µL of Peptide-N-Glycosidase F (PNGase F). Incubate at 50°C for 5 minutes to release the N-glycans.[5]
  • Labeling: To the released glycans, add 12 µL of a freshly prepared 2-AB labeling solution (dissolve 4.6 mg of 2-aminobenzamide in 70 µL of DMSO and add 30 µL of glacial acetic acid).[5][6] Incubate at room temperature for 5 minutes.[5]
  • Cleanup: Use a HILIC solid-phase extraction (SPE) microelution plate to remove excess 2-AB dye and other reaction components.[5] Elute the labeled glycans with an aqueous buffer.[5]

2. HPLC-HILIC Analysis

  • Column: ACQUITY UPLC BEH Glycan column (1.7 µm, 2.1 x 150 mm) or similar HILIC column.[1]
  • Mobile Phase A: 100 mM ammonium formate, pH 4.5.[1]
  • Mobile Phase B: Acetonitrile.[1]
  • Gradient: A typical gradient runs from 75% to 50% Mobile Phase B over 45-60 minutes.[1]
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 60°C.[1]
  • Detection: Fluorescence detector with excitation at 320 nm and emission at 420 nm.[7]

Workflow for HPLC-HILIC Analysis of N-Glycans

hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis Denaturation Denaturation Deglycosylation Deglycosylation (PNGase F) Denaturation->Deglycosylation Labeling Fluorescent Labeling (e.g., 2-AB) Deglycosylation->Labeling Cleanup HILIC SPE Cleanup Labeling->Cleanup HPLC HPLC-HILIC Separation Cleanup->HPLC Detection Fluorescence Detection HPLC->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Workflow for HPLC-HILIC analysis of N-glycans.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information on the mass-to-charge ratio of ions, enabling the identification and quantification of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common approaches.

Application Note: MALDI-TOF MS is a rapid and high-throughput method for profiling glycan mixtures.[8] It is particularly useful for obtaining a quick snapshot of the major glycan species present in a sample. For more complex mixtures and for obtaining quantitative data, LC-MS, especially when using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), is preferred.[9][10][11] These targeted approaches offer high sensitivity and specificity for quantifying specific glycoforms.[11]

Protocol: MALDI-TOF MS Analysis of Permethylated N-Glycans

1. Sample Preparation: N-Glycan Release and Permethylation

  • N-Glycan Release: Follow the denaturation and deglycosylation steps as described in the HPLC protocol.
  • Purification: Separate the released glycans from peptides using a C18 Sep-Pak cartridge.[8]
  • Permethylation: To the dried glycans, add 0.5 mL of a 50% slurry of NaOH in DMSO and 0.2 mL of iodomethane. Shake for 30 minutes at room temperature. Quench the reaction by adding 1 mL of water. Extract the permethylated glycans with dichloromethane.[12]

2. MALDI-TOF MS Analysis

  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).[13]
  • Sample Spotting: On a MALDI target plate, spot 0.5 µL of the DHB matrix solution, followed by 0.5 µL of the dissolved permethylated glycan sample. Allow to air dry.[13]
  • Data Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 500–5000.[12]

Workflow for MALDI-TOF MS Analysis of N-Glycans

maldi_workflow cluster_prep Sample Preparation cluster_analysis Analysis Release N-Glycan Release Purify1 C18 Cleanup Release->Purify1 Permethylation Permethylation Purify1->Permethylation Purify2 Extraction Permethylation->Purify2 Spotting Sample-Matrix Spotting Purify2->Spotting MALDI MALDI-TOF MS Spotting->MALDI DataAnalysis Data Analysis (Profiling) MALDI->DataAnalysis

Workflow for MALDI-TOF MS analysis of N-glycans.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in a narrow capillary. When coupled with laser-induced fluorescence (LIF) detection, it becomes a highly sensitive method for glycan analysis.

Application Note: CE-LIF is an excellent technique for the high-resolution separation of fluorescently labeled glycans, including isomers.[14][15] It is particularly useful for analyzing charged glycans, such as sialylated species. The high sensitivity of LIF detection allows for the analysis of low-abundance glycans.[16][17]

Protocol: CE-LIF Analysis of APTS-Labeled N-Glycans

1. Sample Preparation: N-Glycan Release and APTS Labeling

  • Follow the N-glycan release protocol as described for HPLC.
  • Label the released glycans with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) via reductive amination.[14]
  • Remove excess APTS dye using a cleanup procedure.[14]

2. CE-LIF Analysis

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm effective length).[16]
  • Background Electrolyte (BGE): 100 mM sodium borate buffer, pH 10.5.[16]
  • Injection: Pressure injection (e.g., 0.5 psi for 15 seconds).[16]
  • Separation Voltage: 15 kV.[16]
  • Temperature: 25°C.[16]
  • Detection: LIF detector with an argon ion laser (excitation at 488 nm, emission at 520 nm).[17]

Workflow for CE-LIF Analysis of N-Glycans

ce_workflow cluster_prep Sample Preparation cluster_analysis Analysis Release N-Glycan Release Labeling APTS Labeling Release->Labeling Cleanup Dye Removal Labeling->Cleanup Injection Capillary Injection Cleanup->Injection Separation Electrophoretic Separation Injection->Separation Detection LIF Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Workflow for CE-LIF analysis of N-glycans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is unparalleled for determining the anomeric configuration (α or β) and linkage positions of glycosidic bonds.

Application Note: While less sensitive than MS, NMR is the gold standard for unambiguous structural elucidation of glycans.[18] 1D ¹H NMR provides a quick overview of the anomeric protons, while 2D experiments like COSY, HSQC, and HMBC are used to determine the complete structure of the oligosaccharide.[19][20]

Protocol: 1D and 2D NMR Analysis of Oligosaccharides

1. Sample Preparation

  • Purification: Ensure the oligosaccharide sample is of high purity (>95%).
  • Deuterium Exchange: Dissolve the sample in deuterium oxide (D₂O), freeze-dry, and repeat this process 2-3 times to minimize the residual H₂O signal.[19]
  • Final Preparation: Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity D₂O (99.96%) and transfer to a 5 mm NMR tube.[19]

2. NMR Data Acquisition

  • Instrument: High-field NMR spectrometer (500 MHz or higher), preferably with a cryoprobe.[19]
  • 1D ¹H NMR:
  • Experiment: Standard 1D proton experiment with solvent suppression.[19]
  • Key Parameters: Spectral width 12-16 ppm, acquisition time 2-3 s, relaxation delay 2-5 s.[19]
  • 2D NMR (COSY, HSQC, HMBC):
  • Acquire a suite of 2D spectra to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.[20]

Logical Relationship of NMR Experiments for Structural Elucidation

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR NMR_Sample Purified Oligosaccharide in D2O H1_NMR 1D ¹H NMR NMR_Sample->H1_NMR C13_NMR 1D ¹³C NMR NMR_Sample->C13_NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR->HSQC Structure Complete Glycan Structure (Linkage, Anomericity) COSY->Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Structure

Logical flow of NMR experiments for glycan structure determination.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described analytical techniques, providing a basis for comparison and selection.

FeatureHPLC-HILIC with FluorescenceMALDI-TOF MSCE-LIFNMR Spectroscopy
Sensitivity 50-100 femtomol[21]Picomole to femtomoleAttomole to nanomole[16]Milligram to high microgram
Analysis Time 30-90 minutes< 5 minutes per sample20-60 minutesHours
Resolution High (isomer separation)[1]ModerateVery high (isomer separation)[14]Not a separation technique
Quantitative Accuracy HighSemi-quantitative to quantitativeHighHigh (with internal standard)[22]
Structural Information Retention time (size, polarity)Molecular weightMigration time (charge/size)Linkage, anomericity, conformation
Throughput HighVery highHighLow

Conclusion

Effective monitoring of glycosylation reactions is a cornerstone of modern biopharmaceutical development and glycobiology research. The techniques of HPLC, MS, CE, and NMR each offer unique advantages for characterizing the complex world of glycans. While HPLC and CE provide robust and quantitative profiling, MS offers unparalleled sensitivity for identification. NMR remains the definitive tool for absolute structural elucidation. By understanding the principles and protocols of these methods, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of their glycosylated products and to advance our understanding of the functional roles of glycans.

References

Troubleshooting & Optimization

Common side reactions in glucuronic acid ester synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucuronic acid ester synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of glucuronic acid esters, particularly acyl glucuronides?

A1: The synthesis of acyl glucuronides is often complicated by several key side reactions stemming from the inherent reactivity of the ester linkage. The most frequently encountered side reactions include:

  • Intramolecular Acyl Migration: This is a pH-dependent rearrangement where the acyl group migrates from the anomeric 1-O-position to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring.[1][2][3] This results in the formation of positional isomers (2-O, 3-O, and 4-O-acyl glucuronides) which are not substrates for β-glucuronidase.[3]

  • Hydrolysis: The ester bond of the acyl glucuronide is susceptible to hydrolysis, which cleaves the conjugate back to the parent carboxylic acid and glucuronic acid.[2][4] This reaction is catalyzed by both acid and base.[4]

  • Anomerization: The initially formed 1-O-β-acyl glucuronide can anomerize to the corresponding α-isomer.[1]

  • Intermolecular Transacylation: The acyl glucuronide can act as an acylating agent, transferring its acyl group to nucleophilic functional groups (-NH2, -SH, -OH) on other molecules, including proteins, leading to the formation of covalent adducts.[1][5]

  • Orthoester Formation: During glycosylation reactions, particularly in Koenigs-Knorr type syntheses, the formation of orthoester by-products is a common issue.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired 1-O-β-acyl glucuronide and presence of multiple isomers in the final product.

Possible Cause: Intramolecular acyl migration. This rearrangement is often the primary reason for product loss and isomeric impurity.

Troubleshooting Steps:

  • pH Control: Acyl migration is highly pH-dependent. Maximum stability is often found at a slightly acidic pH (around 3.2-4.0).[4] During workup and purification, maintain the pH of all aqueous solutions within this range. Avoid exposure to neutral or alkaline conditions.[4]

  • Temperature Management: Perform reactions and purifications at low temperatures to minimize the rate of acyl migration.

  • Choice of Protecting Groups: The stability of the final product can be influenced by the protecting groups used on the glucuronic acid moiety during synthesis. While standard acetyl or benzoyl groups are common, consider alternative protecting groups that may offer better stability or are removable under milder conditions that do not promote migration.[7][8] For instance, allyl esters and carbonates can be removed under neutral conditions using palladium chemistry.[7][8]

  • Rapid Isolation: Minimize the time the acyl glucuronide is in solution, especially under conditions that could promote isomerization. Proceed with purification and characterization as quickly as possible after the reaction is complete.

Problem 2: Significant hydrolysis of the glucuronic acid ester back to the starting carboxylic acid.

Possible Cause: The reaction or workup conditions are too acidic or basic, leading to cleavage of the ester linkage.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • If using acid-catalyzed glycosylation, use the minimum effective amount of Lewis acid promoter.

    • For deprotection steps, especially of the glucuronic acid hydroxyl groups, avoid harsh basic (e.g., sodium methoxide) or acidic conditions if the aglycone is sensitive.[8]

  • Workup and Purification:

    • Neutralize the reaction mixture carefully, avoiding extremes of pH.

    • As with acyl migration, maintain a slightly acidic pH (3.2-4.0) during aqueous extractions and chromatography to maximize stability.[4]

    • Use buffered mobile phases for chromatographic purification where appropriate.

Problem 3: Formation of a significant amount of orthoester by-product during glycosylation.

Possible Cause: This is a common side reaction in glycosylation, particularly with Koenigs-Knorr conditions, arising from the nucleophilic attack of the alcohol on an intermediate oxocarbenium ion.[6]

Troubleshooting Steps:

  • Choice of Glycosyl Donor: The type of activating group on the anomeric carbon of the glucuronic acid donor can influence orthoester formation. Trichloroacetimidate donors are often effective in minimizing this side reaction.[6]

  • Reaction Conditions:

    • Solvent: The choice of solvent can play a role. Non-participating solvents are generally preferred.

    • Temperature: Running the reaction at lower temperatures can sometimes favor the desired glycoside over the orthoester.

  • Promoter/Catalyst: The Lewis acid used to promote the reaction can be optimized. For example, BF3·Et2O is commonly used with imidate donors.[6]

Experimental Protocols

General Protocol for Glucuronidation using a Trichloroacetimidate Donor:

This protocol is a generalized procedure based on common practices in glucuronide synthesis.[6] Researchers should adapt it based on the specific reactivity of their substrates.

  • Preparation of the Glycosyl Donor: Start with a fully protected glucuronic acid methyl ester (e.g., acetyl or benzoyl protected). Selectively deprotect the anomeric position (e.g., removal of an anomeric acetate) to reveal the free hydroxyl group. React this with trichloroacetonitrile in the presence of a base like DBU or K2CO3 to form the trichloroacetimidate donor.

  • Glycosylation:

    • Dissolve the carboxylic acid aglycone in a dry, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the glucuronyl trichloroacetimidate donor (typically 1.1-1.5 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·Et2O)) dropwise.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by adding a mild base (e.g., solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate).

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Remove the protecting groups from the hydroxyls (e.g., using sodium methoxide in methanol for acetyl groups, carefully monitoring to avoid ester cleavage of the product).

    • Saponify the methyl ester at the C-6 position using a mild base (e.g., lithium hydroxide in a THF/water mixture) at a controlled temperature (e.g., 0 °C) to yield the final glucuronic acid ester.

Data Presentation

Table 1: pH-Dependent Stability of Furosemide Glucuronide at 37°C

pHHalf-life
< 2.8Hydrolysis catalyzed by H+
3.2~62 days (Maximum Stability)
5.6Hydrolysis catalyzed by OH- begins
7.44.4 hours

Data adapted from a study on the stability of furosemide glucuronide.[4]

Visualizations

Acyl_Glucuronide_Side_Reactions Parent_Drug Parent Drug (R-COOH) Acyl_Glucuronide 1-O-β-Acyl Glucuronide Parent_Drug->Acyl_Glucuronide Glucuronidation Isomers Isomeric Glucuronides (2-O, 3-O, 4-O) Acyl_Glucuronide->Isomers Acyl Migration (pH dependent) Hydrolysis_Products Parent Drug + Glucuronic Acid Acyl_Glucuronide->Hydrolysis_Products Hydrolysis (pH, temp dependent) Protein_Adducts Covalent Protein Adducts Acyl_Glucuronide->Protein_Adducts Transacylation

Caption: Key side reactions of acyl glucuronides.

Troubleshooting_Workflow Start Low Yield of Acyl Glucuronide Check_Isomers Check for Isomers (LC-MS) Start->Check_Isomers Check_Hydrolysis Check for Hydrolysis (LC-MS) Check_Isomers->Check_Hydrolysis No Migration Acyl Migration is Likely Check_Isomers->Migration Yes Hydrolysis Hydrolysis is Occurring Check_Hydrolysis->Hydrolysis Yes Optimize_pH Optimize pH (3.2-4.0) Lower Temperature Migration->Optimize_pH Hydrolysis->Optimize_pH Optimize_Deprotection Use Milder Deprotection Conditions Hydrolysis->Optimize_Deprotection Solution Improved Yield Optimize_pH->Solution Optimize_Deprotection->Solution

Caption: Troubleshooting low yields in acyl glucuronide synthesis.

References

Purification strategies for products synthesized from Acetobromo-alpha-D-glucuronic acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products synthesized from Acetobromo-alpha-D-glucuronic acid methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of glucuronide derivatives.

Problem Possible Cause Suggested Solution
Low or No Product Yield After Reaction Incomplete reaction; degradation of starting material or product.- Ensure anhydrous reaction conditions, as this compound is moisture-sensitive. - Verify the activity of the promoter (e.g., silver salts, mercury salts). - Check the quality and purity of the starting material.
Presence of Unreacted Starting Material (this compound) Insufficient reaction time or temperature; inactive catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction time or temperature cautiously. - Use freshly prepared and activated promoters.
Formation of a Complex Mixture of Products Non-specific glycosylation; side reactions.- Optimize the stoichiometry of reactants. - Consider using a different glycosyl donor, such as a trichloroacetimidate, which can sometimes offer better selectivity. - The Koenigs-Knorr reaction can sometimes lead to orthoester formation as a byproduct[1][2].
Difficulty in Separating Anomers (α and β isomers) Similar polarity of the anomers.- Employ high-performance liquid chromatography (HPLC) for separation.[1] - Optimize the mobile phase for column chromatography; a shallow gradient of a more polar solvent may improve separation. - In some cases, crystallization can selectively isolate one anomer.
Product Degradation During Purification Hydrolysis of the ester or glycosidic bond.- Avoid strongly acidic or basic conditions during workup and purification. - Use a buffered mobile phase for HPLC. - Keep the product at low temperatures (-20°C) for storage.[3]
Co-elution of Impurities with the Product in Column Chromatography Impurities have similar polarity to the desired product.- Try a different solvent system for elution. - Consider using a different stationary phase (e.g., reversed-phase silica). - If the impurity is a known byproduct, develop a specific workup step to remove it (e.g., an aqueous wash to remove water-soluble impurities).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products synthesized from this compound?

A1: The most common purification techniques are silica gel column chromatography (flash chromatography) and preparative high-performance liquid chromatography (HPLC).[1] Crystallization can also be an effective method for obtaining highly pure product, especially for separating anomers.

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system depends on the polarity of your product. A good starting point for acetylated glucuronide derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. Monitoring the separation by TLC is crucial for optimizing the solvent system.

Q3: What are the typical yields for glycosylation reactions using this compound?

A3: Yields can vary significantly depending on the substrate and reaction conditions. They can range from low (e.g., 1.7% for clenbuterol O-glucuronide diastereomers[1]) to moderate (e.g., 40% for a quercetin derivative[1]). Optimization of reaction parameters is key to improving yields.

Q4: What are common byproducts in a Koenigs-Knorr reaction with this donor, and how can I remove them?

A4: A common byproduct is the formation of orthoesters.[1][2] These can sometimes be removed by careful column chromatography. Another potential byproduct is the corresponding glycal, formed by elimination. Separation of these byproducts often requires careful chromatographic purification.

Q5: How can I confirm the stereochemistry (α or β) of my purified glucuronide?

A5: The stereochemistry is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constant of the anomeric proton (H-1). For most glucuronides, a larger coupling constant (around 7-8 Hz) is indicative of a β-anomer, while a smaller coupling constant (around 3-4 Hz) suggests an α-anomer.

Quantitative Data Summary

Product TypePurification MethodYield (%)Purity (%)Reference
Clenbuterol O-glucuronide diastereomersHPLC1.7Not Specified[1]
Quercetin 3'-glucuronideColumn Chromatography40Not Specified[1]
Resveratrol 3-O- and 4'-O-glucuronidesHPLC13 and 18Not Specified[1]
Morphine 6-α-D-glucuronideCrystallization63 (for α anomer)Not Specified[1]
Daunomycinone-7-D-glucuronide and Doxorubicinone-7-D-glucuronideFlash Column ChromatographyNot SpecifiedSeparated α/β mixture[4]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the elution solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Run the HPLC method, which may be isocratic or a gradient, and collect the fractions corresponding to the peak of the desired product.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent, often by lyophilization if the mobile phase is aqueous.

Visualizations

experimental_workflow raw_product Crude Reaction Mixture workup Aqueous Workup raw_product->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification drying->purification column_chrom Flash Column Chromatography purification->column_chrom Initial Purification hplc Preparative HPLC purification->hplc High Purity Separation crystallization Crystallization purification->crystallization For Crystalline Solids analysis Purity and Structure Analysis (TLC, NMR, MS) column_chrom->analysis hplc->analysis crystallization->analysis pure_product Pure Product analysis->pure_product

Caption: A typical experimental workflow for the purification of glucuronide derivatives.

troubleshooting_logic start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_byproducts Presence of Byproducts? start->check_byproducts check_reaction->check_byproducts No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) check_reaction->optimize_reaction Yes optimize_purification Optimize Purification Method check_byproducts->optimize_purification Yes optimize_reaction->start Re-run change_column Modify Column Chromatography (Solvent, Stationary Phase) optimize_purification->change_column use_hplc Employ Preparative HPLC optimize_purification->use_hplc crystallize Attempt Crystallization optimize_purification->crystallize success Improved Yield/Purity change_column->success use_hplc->success crystallize->success

Caption: A decision tree for troubleshooting purification issues.

References

Troubleshooting low stereoselectivity in glycosidic bond formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low stereoselectivity in glycosidic bond formation. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges in carbohydrate synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your glycosylation experiments.

Q1: My glycosylation reaction is resulting in a mixture of α and β anomers. How can I improve the stereoselectivity?

Low stereoselectivity is a common challenge in glycosylation, and several factors can influence the stereochemical outcome.[1][2][3] A systematic approach to troubleshooting is often the most effective strategy. Key parameters to investigate include the protecting group at the C-2 position of the glycosyl donor, the solvent system, the reaction temperature, and the promoter or activator used.[1][2]

Below is a workflow to guide your optimization process:

TroubleshootingWorkflow start Low Stereoselectivity Observed c2_protect Step 1: Evaluate C-2 Protecting Group start->c2_protect solvent Step 2: Optimize Solvent System c2_protect->solvent If selectivity is still low temperature Step 3: Adjust Reaction Temperature solvent->temperature If selectivity is still low activator Step 4: Screen Activators & Additives temperature->activator If selectivity is still low concentration Step 5: Vary Reactant Concentration activator->concentration If selectivity is still low success High Stereoselectivity Achieved concentration->success If optimized

Caption: A stepwise workflow for troubleshooting low stereoselectivity.

Q2: How does the C-2 protecting group on the glycosyl donor affect the stereochemical outcome?

The protecting group at the C-2 position has the most direct and significant influence on the stereoselectivity of the glycosylation reaction.[4] These groups are broadly classified as "participating" or "non-participating".

  • Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position are known as participating groups.[4][5] During the reaction, the carbonyl oxygen of the acyl group can attack the anomeric center, forming a stable, cyclic acyloxonium ion intermediate.[4][5][6] This intermediate effectively blocks the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face. This mechanism, known as neighboring group participation, reliably leads to the formation of 1,2-trans-glycosides .[5][6] For a D-gluco- or D-galacto-type donor, this results in the β-anomer.

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) or any group incapable of forming a cyclic intermediate are considered non-participating.[5] Their use is required for the synthesis of 1,2-cis-glycosides .[2][5] However, reactions with non-participating groups often yield mixtures of anomers because there is no inherent facial bias for the acceptor's attack.[2][5] In these cases, other factors like solvent, temperature, and the anomeric effect become the dominant stereocontrol elements.[2][7]

NeighboringGroupParticipation cluster_0 Neighboring Group Participation (1,2-trans product) Donor Glycosyl Donor (C-2 Acyl Group) Activation Activation Donor->Activation Intermediate Acyloxonium Ion Intermediate (α-face blocked) Activation->Intermediate Forms stable intermediate Attack Nucleophilic Attack by Acceptor (from β-face) Intermediate->Attack Directs attack Product 1,2-trans Glycoside Attack->Product SolventInfluence start Glycosylation with Non-Participating C-2 Group solvent_choice Solvent Choice start->solvent_choice ether Ethereal Solvent (e.g., Et2O, THF) solvent_choice->ether Ethereal nitrile Nitrile Solvent (e.g., MeCN) solvent_choice->nitrile Nitrile alpha_product Favors α-Glycoside (1,2-cis) ether->alpha_product beta_product Favors β-Glycoside (1,2-trans) nitrile->beta_product

References

Technical Support Center: Managing Acyl Glucuronide Instability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of acyl glucuronides (AGs) in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Troubleshooting Guides

Issue 1: Inconsistent quantification of the parent drug and its acyl glucuronide metabolite.

  • Question: My quantitative results for the parent drug and its AG metabolite are highly variable between replicate samples and different time points. What could be the cause?

  • Answer: This is a common issue arising from the instability of the AG, which can hydrolyze back to the parent drug ex vivo. This back-conversion artificially inflates the concentration of the parent drug while decreasing the AG concentration. The stability of AGs is highly dependent on pH and temperature.[1]

    Troubleshooting Steps:

    • Sample Handling: Immediately cool blood samples in an ice-water bath after collection.[2] Process plasma within the demonstrated stability period, which should be determined during method development.

    • pH Control: Acidify plasma samples immediately after separation. The most common approach is to add a small volume of a concentrated acid solution to lower the pH to a range where AGs are more stable (typically pH 4-5).[3] Citric acid buffer is a frequently used stabilizing agent.[2][4]

    • Low Temperature Storage: Store acidified plasma samples at -80°C until analysis.[2] Thaw samples in an ice-water bath before processing.

Issue 2: Poor chromatographic peak shape (tailing, splitting) for acyl glucuronides.

  • Question: I am observing significant peak tailing or splitting for my AG analyte during LC-MS/MS analysis. How can I improve the peak shape?

  • Answer: Poor peak shape for AGs can be caused by a variety of factors, including on-column degradation, interactions with the stationary phase, or issues with the injection solvent.

    Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is acidic (e.g., using 0.1% formic acid) to maintain the stability of the AG during the chromatographic run.

    • Injection Solvent: The injection solvent should be compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]

    • Column Contamination: Contamination at the head of the analytical column can lead to peak splitting.[6] Use a guard column and/or in-line filter to protect the analytical column. If contamination is suspected, try flushing the column or replacing it.

    • Column Overload: Injecting too much analyte can lead to peak fronting or tailing.[5] Try diluting the sample to see if the peak shape improves.

    • Secondary Interactions: Peak tailing can result from secondary interactions between the analyte and active sites on the stationary phase.[5] Consider using a column with a different stationary phase chemistry or one that is specifically designed for robust performance with challenging analytes.

Frequently Asked Questions (FAQs)

  • What are the primary degradation pathways for acyl glucuronides? Acyl glucuronides primarily degrade through two non-enzymatic pathways:

    • Acyl Migration (Intramolecular Rearrangement): The acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, and C-4 positions. This is a pH-dependent process that occurs more rapidly under basic conditions.[3]

    • Hydrolysis: The ester linkage of the AG is cleaved, releasing the parent carboxylic acid drug and glucuronic acid. This reaction is also pH-dependent and is catalyzed by esterases present in biological matrices.[3]

  • What factors influence the stability of acyl glucuronides? The stability of an AG is influenced by several factors:

    • pH: AGs are most stable under acidic conditions (pH 4-5) and are increasingly unstable as the pH becomes neutral or basic.[3]

    • Temperature: Higher temperatures accelerate the degradation of AGs. Therefore, it is crucial to keep samples cool during collection, processing, and storage.[1]

    • Structure of the Aglycone: The chemical structure of the parent drug can significantly impact the stability of its AG metabolite.

    • Biological Matrix: The presence of enzymes like esterases in plasma and tissue homogenates can catalyze the hydrolysis of AGs.[3]

  • How can I prevent the degradation of acyl glucuronides during sample collection and handling? The key is to minimize the time samples spend at physiological pH and temperature.

    • Rapid Cooling: Place blood collection tubes in an ice-water bath immediately after drawing blood.[2]

    • Prompt Centrifugation: Centrifuge blood samples as soon as possible, preferably in a refrigerated centrifuge, to separate plasma.

    • Immediate Acidification: Add a pre-determined volume of an acid (e.g., citric acid buffer) to the plasma to lower the pH to a stabilizing range (pH 4-5).[2][4]

    • Flash-Freezing and Low-Temperature Storage: After acidification, flash-freeze the plasma samples and store them at -80°C.[2]

  • What are the common analytical techniques used to study acyl glucuronide instability?

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for the quantification of AGs and their parent drugs in biological matrices. It offers high sensitivity and selectivity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the degradation of AGs over time and to identify the formation of different isomers resulting from acyl migration.[7]

Quantitative Data on Acyl Glucuronide Stability

The following tables summarize the degradation half-lives (t½) of several common acyl glucuronides under different experimental conditions. This data can be used as a reference for designing experiments and interpreting results.

Table 1: Half-life of Diclofenac Acyl Glucuronide

ConditionpHTemperature (°C)Half-life (h)
Buffer7.4370.5[8]
Plasma (Human)7.437Unstable[9]
Acidified Plasma< 6.037>87% stable for 2h[9]

Table 2: Half-life of Ibuprofen Acyl Glucuronide

DiastereomerConditionpHTemperature (°C)Half-life (h)
(S)-Ibuprofen AGBuffer7.4373.68 - 3.76[7]
(R)-Ibuprofen AGBuffer7.4371.79[7]
(S)-Ibuprofen AG Ethyl EsterBuffer7.4377.24[7]
(S)-Ibuprofen AG Allyl EsterBuffer7.4379.35[7]

Table 3: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) and its Acyl Glucuronide (AcMPAG) in Transplant Recipients

ParameterPatient GroupValue (mean ± SD or median)
MPA Half-lifeLiver Transplant5.8 ± 3.8 h[10]
MPA Half-lifeGeneral Transplant9 - 17 h[11]
AcMPAG AUC (mg.h/L)Liver Transplant (Low-dose CSA)Higher than TAC group[12]
AcMPAG CmaxLiver Transplant (Low-dose CSA)Significantly higher than TAC group[12]

Experimental Protocols

Protocol 1: Collection and Stabilization of Human Plasma Samples for Acyl Glucuronide Analysis

Objective: To collect and process human blood samples to obtain stabilized plasma suitable for the quantification of labile acyl glucuronides.

Materials:

  • Blood collection tubes containing an anticoagulant (e.g., sodium heparin).

  • Ice-water bath.

  • Refrigerated centrifuge.

  • Pipettes and sterile pipette tips.

  • Microcentrifuge tubes.

  • 2 M Citrate buffer (pH ~2.6): Dissolve 9.46 g of citric acid monohydrate and 1.47 g of tri-sodium citrate dihydrate in 25 mL of water.[2]

  • -80°C freezer.

Procedure:

  • Immediately after blood collection, place the tube in an ice-water bath.[2]

  • Within 15 minutes of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean polypropylene tube.

  • Immediately acidify the plasma by adding the 2 M citrate buffer at a volumetric ratio of 1 part buffer to 3 parts plasma (e.g., 100 µL buffer to 300 µL plasma).[2]

  • Gently vortex the tube to ensure thorough mixing.

  • Flash-freeze the acidified plasma samples in liquid nitrogen or a dry ice/ethanol bath.

  • Store the stabilized plasma samples at -80°C until analysis.[2]

Protocol 2: In Vitro Assessment of Acyl Glucuronide Stability

Objective: To determine the in vitro half-life of an acyl glucuronide in a buffered solution.

Materials:

  • Synthesized or isolated acyl glucuronide of interest.

  • 0.1 M Phosphate buffer (pH 7.4).

  • 37°C water bath or incubator.

  • Acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the acyl glucuronide in a suitable solvent (e.g., methanol or DMSO).

  • Initiate the stability experiment by diluting the acyl glucuronide stock solution into pre-warmed 0.1 M phosphate buffer (pH 7.4) at 37°C to a final concentration of 20 µM.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the samples and centrifuge to precipitate any proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining 1-O-β-acyl glucuronide at each time point.

  • Calculate the half-life by plotting the natural logarithm of the acyl glucuronide concentration versus time and determining the slope of the linear regression line. The half-life (t½) is calculated as 0.693 / |slope|.

Visualizations

Acyl_Glucuronide_Degradation_Pathways cluster_main Degradation of 1-O-β-Acyl Glucuronide cluster_migration Acyl Migration AG_1_beta 1-O-β-Acyl Glucuronide (Metabolically Formed) AG_2_beta 2-O-β-Isomer AG_1_beta->AG_2_beta pH-dependent (faster at higher pH) AG_3_beta 3-O-β-Isomer AG_1_beta->AG_3_beta AG_4_beta 4-O-β-Isomer AG_1_beta->AG_4_beta Parent_Drug Parent Carboxylic Acid AG_1_beta->Parent_Drug Hydrolysis (pH & esterase dependent) Glucuronic_Acid Glucuronic Acid

Caption: Degradation pathways of 1-O-β-acyl glucuronides.

Experimental_Workflow_for_AG_Analysis cluster_workflow Recommended Experimental Workflow Start Start: Blood Sample Collection Cooling Immediate Cooling (Ice-Water Bath) Start->Cooling Centrifugation Prompt Centrifugation (≤ 15 min, 4°C) Cooling->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Acidification Immediate Acidification (e.g., Citric Acid Buffer) Plasma_Separation->Acidification Storage Storage at -80°C Acidification->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Workflow for handling samples with acyl glucuronides.

References

How to prevent the formation of orthoester byproducts in glycosylation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of orthoester byproducts during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during glycosylation that may lead to the formation of orthoester byproducts.

Q1: I am observing a significant amount of orthoester byproduct in my glycosylation reaction. What are the primary causes?

A1: The formation of orthoester byproducts is a common challenge in glycosylation, particularly when aiming for 1,2-trans glycosidic linkages using a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C-2 position. The primary cause is the trapping of the intermediate acyloxonium ion by the acceptor alcohol at the C-1 position, leading to the orthoester, instead of the desired attack at the anomeric carbon to form the glycoside.[1][2]

Several factors can contribute to increased orthoester formation:

  • Steric Hindrance: Sterically hindered glycosyl donors or acceptors can favor the formation of the less sterically demanding orthoester.[3]

  • Reaction Conditions:

    • Promoter/Lewis Acid: The choice and stoichiometry of the Lewis acid promoter can significantly influence the reaction pathway. Milder Lewis acids may not effectively promote the rearrangement of the initially formed orthoester to the desired glycoside.[2]

    • Temperature: Low reaction temperatures, while often employed to enhance selectivity, can sometimes favor the kinetic orthoester product over the thermodynamic glycoside product.

    • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and the reaction outcome.

  • Protecting Groups: The nature of the protecting groups on both the donor and acceptor can influence their reactivity and steric environment.

Q2: How can I minimize or prevent the formation of orthoester byproducts?

A2: Several strategies can be employed to minimize or prevent the formation of orthoesters:

  • Choice of Protecting Group:

    • Non-Participating Groups: Utilizing a glycosyl donor with a non-participating group (e.g., a benzyl ether) at the C-2 position will prevent the formation of the acyloxonium ion intermediate necessary for orthoester formation.[4] However, this approach may lead to a mixture of α and β anomers.

    • Specialized Participating Groups: Certain participating groups, such as the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, have been shown to suppress orthoester formation while still providing excellent stereocontrol for 1,2-trans glycosylation.[5]

  • Optimization of Reaction Conditions:

    • Promoter Selection: Using a stronger Lewis acid or a combination of promoters can facilitate the in-situ conversion of any formed orthoester to the desired glycoside.[2]

    • Temperature Control: Carefully controlling the reaction temperature is crucial. While reactions are often initiated at low temperatures, gradually warming the reaction mixture can sometimes promote the rearrangement of the orthoester to the glycoside.

    • Use of Additives: The presence of a non-nucleophilic, hindered base can be critical. In some cases, orthoesters are only observed in the presence of such a base.[1]

  • Conversion of the Orthoester: If a significant amount of orthoester is formed, it can often be converted to the desired glycoside in a subsequent step by treatment with a catalytic amount of a protic or Lewis acid.

Q3: My reaction has produced a stable orthoester. Is it possible to convert it to the desired glycoside?

A3: Yes, in many cases, the isolated orthoester can be converted to the corresponding 1,2-trans-glycoside. This is typically achieved by treating the orthoester with a catalytic amount of a protic acid (e.g., triflic acid) or a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) in an inert solvent. The acid promotes the rearrangement of the orthoester to the thermodynamically more stable glycoside.

Data Presentation

The following tables summarize quantitative data on the influence of various factors on the formation of orthoester byproducts.

Table 1: Influence of Glycosyl Donor's C-2 Protecting Group on Product Distribution

C-2 Protecting GroupGlycoside:Orthoester RatioAnomeric Selectivity (β:α)Reference
Acetyl (Participating)Varies (Orthoester often significant)High β-selectivity[1][2]
Benzyl (Non-participating)Orthoester not formedMixture of anomers[4]
DMNPA (Participating)No orthoester detectedHigh β-selectivity[5]

Table 2: Effect of Lewis Acid Promoter on Glycosylation Outcome with a Participating Donor

Lewis AcidGlycoside Yield (%)Orthoester Yield (%)Anomeric Selectivity (β:α)
Hg(CN)₂ (mild)LowHighPredominantly β
AgOTf (strong)HighLow (promotes rearrangement)Predominantly β
TMSOTfHighLow (promotes rearrangement)Predominantly β
BF₃·OEt₂Moderate to HighVariesPredominantly β

Note: Yields and ratios are highly dependent on the specific substrates, stoichiometry, and reaction conditions.

Experimental Protocols

Protocol 1: General Glycosylation Procedure to Minimize Orthoester Formation

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of dry inert gas (Argon or Nitrogen).

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Activate molecular sieves (4 Å) by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor (1.0 eq) and activated molecular sieves.

    • Dissolve the acceptor in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).

    • In a separate flame-dried flask, dissolve the glycosyl donor (1.2 - 1.5 eq) in the same anhydrous solvent.

  • Glycosylation:

    • Cool the acceptor solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

    • Slowly add the solution of the glycosyl donor to the acceptor solution via cannula or syringe.

    • Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq) dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • If orthoester is the major product at low temperature, consider allowing the reaction to slowly warm to room temperature to promote rearrangement.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a base (e.g., triethylamine or pyridine).

    • Allow the mixture to warm to room temperature.

    • Dilute the reaction mixture with DCM and filter through a pad of celite to remove the molecular sieves.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion of an Isolated Orthoester to a Glycoside

  • Reaction Setup:

    • Dissolve the purified orthoester (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Rearrangement:

    • Add a catalytic amount of a Lewis acid (e.g., TMSOTf, 0.1 eq) dropwise.

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the conversion by TLC.

  • Work-up and Purification:

    • Once the rearrangement is complete, quench the reaction with a few drops of triethylamine.

    • Concentrate the reaction mixture and purify by flash column chromatography.

Visualizations

Mechanism of Orthoester Formation and Rearrangement

The following diagram illustrates the reaction pathway leading to the formation of both the desired 1,2-trans-glycoside and the orthoester byproduct, as well as the subsequent acid-catalyzed rearrangement of the orthoester.

Orthoester_Formation Donor Glycosyl Donor (with C-2 participating group) Acyloxonium Acyloxonium Ion Intermediate Donor->Acyloxonium + Lewis Acid - Leaving Group Acceptor Acceptor Alcohol (ROH) Orthoester Orthoester Byproduct Acyloxonium->Orthoester + ROH (Attack at C-1) Glycoside 1,2-trans-Glycoside (Desired Product) Acyloxonium->Glycoside + ROH (Attack at Anomeric Carbon) Orthoester->Glycoside + H⁺/Lewis Acid (Rearrangement)

Caption: Mechanism of orthoester formation and its conversion to the desired glycoside.

Troubleshooting Workflow for Orthoester Formation

This workflow provides a logical sequence of steps to address the issue of significant orthoester byproduct formation.

Troubleshooting_Workflow Start Significant Orthoester Formation Observed Check_Conditions Review Reaction Conditions: - Promoter Strength? - Temperature Profile? - Solvent? Start->Check_Conditions Optimize_Conditions Optimize Conditions: - Stronger Lewis Acid - Higher Temperature - Different Solvent Check_Conditions->Optimize_Conditions Non-optimal Check_Protecting_Groups Consider Protecting Groups: - C-2 group participating? - Steric hindrance? Check_Conditions->Check_Protecting_Groups Optimal Success Successful Glycosylation Optimize_Conditions->Success Change_Protecting_Group Change Protecting Group: - Non-participating group - Specialized participating group (e.g., DMNPA) Check_Protecting_Groups->Change_Protecting_Group Problematic Isolate_and_Convert Isolate Orthoester and Attempt Acid-Catalyzed Rearrangement Check_Protecting_Groups->Isolate_and_Convert Acceptable Change_Protecting_Group->Success Isolate_and_Convert->Success

Caption: A decision-making workflow for troubleshooting orthoester byproduct formation.

References

Technical Support Center: Scaling Up Reactions with Acetobromo-alpha-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up glycosylation reactions involving Acetobromo-alpha-D-glucuronic acid methyl ester.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of glycosylation reactions using this compound, a common glycosyl donor in the synthesis of glucuronides.

Issue 1: Low Yield Upon Scale-Up

Question: We successfully performed a small-scale (mmol) Koenigs-Knorr glycosylation using this compound with good yield. However, upon scaling up to a multi-gram or kilogram scale, the yield has dropped significantly. What are the potential causes and solutions?

Answer:

A drop in yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics and physical parameters that change with scale.

Potential Causes & Troubleshooting Steps:

  • Inefficient Mixing:

    • Problem: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The formation of insoluble silver salts can also impede proper mixing.

    • Solution:

      • Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure homogenous mixing throughout the reactor.

      • Consider using a reactor with baffles to improve turbulence and prevent vortex formation.

      • For very large scales, computational fluid dynamics (CFD) modeling can help predict and optimize mixing efficiency.

  • Poor Temperature Control:

    • Problem: Glycosylation reactions are often temperature-sensitive. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging and potentially leading to localized overheating and decomposition of the sensitive glycosyl donor or product.

    • Solution:

      • Ensure the reactor has an adequate cooling system (e.g., jacketed vessel with a circulating coolant).

      • Implement a controlled, slow addition of the promoter or one of the reactants to manage the exothermic nature of the reaction.

      • Use multiple temperature probes to monitor the temperature at different points within the reactor.

  • Sub-optimal Stoichiometry:

    • Problem: The optimal ratio of glycosyl donor, acceptor, and promoter may differ between small and large-scale reactions due to the factors mentioned above.

    • Solution:

      • Re-optimize the stoichiometry at the pilot scale. It may be necessary to use a slight excess of the more stable reactant to drive the reaction to completion.

  • Moisture Contamination:

    • Problem: Larger quantities of solvents and reagents increase the risk of introducing moisture, which can hydrolyze the this compound and reduce the yield.

    • Solution:

      • Use rigorously dried solvents and reagents.

      • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Ensure all glassware and the reactor are thoroughly dried before use.

Issue 2: Increased Formation of Side Products

Question: During our scale-up, we are observing a higher percentage of impurities, such as the hydrolyzed donor and orthoester formation, which were minor in the lab-scale reaction. How can we minimize these side reactions?

Answer:

The increased formation of side products is often linked to the challenges of maintaining optimal reaction conditions at a larger scale.

Potential Side Reactions & Mitigation Strategies:

  • Hydrolysis of the Glycosyl Donor:

    • Cause: Presence of water in the reaction mixture.

    • Mitigation: As mentioned previously, ensure all components of the reaction are anhydrous.

  • Orthoester Formation:

    • Cause: This is a common side reaction in Koenigs-Knorr reactions, particularly with participating protecting groups like the acetyl groups in this compound. It can be favored by certain solvents and reaction conditions.

    • Mitigation:

      • Solvent Choice: The choice of solvent can significantly influence the reaction pathway. Non-participating solvents like dichloromethane (DCM) are often preferred over more coordinating solvents like acetonitrile, which can sometimes promote orthoester formation.

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the formation of the orthoester.

      • Promoter Selection: The type and amount of silver salt promoter can influence the equilibrium between glycosylation and orthoester formation. Screening different silver salts (e.g., silver carbonate, silver oxide, silver triflate) may be necessary.

  • Anomerization (Formation of the undesired anomer):

    • Cause: The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the protecting groups on the donor, the nature of the acceptor, the solvent, and the temperature.

    • Mitigation:

      • The acetyl protecting groups at C-2 of the glucuronic acid donor typically favor the formation of the 1,2-trans-glycoside (β-anomer) through neighboring group participation.

      • Ensure the reaction conditions are optimized to favor this pathway. Deviations in temperature or prolonged reaction times can sometimes lead to anomerization.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when scaling up a Koenigs-Knorr reaction with this compound?

A1: The key scale-up parameters include:

  • Heat Transfer: Ensure your reactor can efficiently remove the heat generated during the reaction to maintain the optimal temperature.

  • Mass Transfer (Mixing): Homogeneous mixing is crucial to avoid localized concentration and temperature gradients.

  • Reaction Kinetics: Re-evaluate reaction time, temperature, and reactant ratios at the larger scale.

  • Safety: Conduct a thorough safety assessment, considering the flammability of solvents and the potential for runaway reactions.

  • Work-up and Purification: The work-up procedure may need to be adapted for larger volumes, and the purification method must be scalable (e.g., crystallization or preparative chromatography).

Q2: How does the quality of the silver salt promoter affect the reaction at a larger scale?

A2: The quality and handling of the silver salt are critical. At a larger scale, the larger quantities used can amplify the impact of impurities.

  • Purity: Use a high-purity silver salt to avoid introducing catalytic impurities that could promote side reactions.

  • Particle Size and Surface Area: The reactivity of heterogeneous promoters like silver carbonate can be influenced by their particle size and surface area. Ensure consistent quality between batches.

  • Dispersion: Ensure the silver salt is well-dispersed in the reaction mixture, which is related to efficient mixing.

Q3: What are the challenges in purifying the resulting glucuronide product at an industrial scale?

A3: Purifying polar glucuronides on a large scale can be challenging.

  • Chromatography: While effective at the lab scale, scaling up silica gel chromatography can be expensive and generate large amounts of solvent waste. Reverse-phase chromatography may be a more scalable option.

  • Crystallization: If the product is crystalline, developing a robust crystallization procedure is often the most cost-effective and scalable purification method. This requires screening different solvent systems and optimizing conditions for crystal growth and purity.

  • Product Stability: Some glucuronides can be unstable under certain pH conditions or at elevated temperatures. The purification strategy should be designed to maintain the integrity of the product.[1]

Data Presentation

Table 1: Expected Impact of Scale-Up on Key Reaction Parameters

ParameterLab Scale (mmol)Pilot/Industrial Scale (kg)Rationale for Change
Reaction Time Typically shorterMay need to be longerSlower rates of addition and less efficient heat transfer can necessitate longer reaction times to achieve full conversion.
Yield Generally higherCan be lower without optimizationChallenges in mixing and temperature control can lead to increased side reactions and lower yields.
Purity (Anomeric Ratio) Often highMay decrease without strict controlInhomogeneous conditions can lead to a loss of stereoselectivity and the formation of more impurities.
Solvent Volume per gram of product HigherGenerally lowerProcesses are optimized at scale to be more solvent-efficient for cost and environmental reasons.
Promoter Stoichiometry Often 1.5 - 2.0 equivalentsMay be optimized to be lowerAt scale, even small reductions in the equivalents of expensive promoters like silver salts can lead to significant cost savings.

Experimental Protocols

General Protocol for Pilot-Scale Koenigs-Knorr Glycosylation

This protocol provides a general guideline. Specific parameters must be optimized for each glycosyl acceptor.

Materials:

  • This compound (1.0 eq)

  • Glycosyl acceptor (1.1 - 1.5 eq)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • Reactor Preparation: Ensure the jacketed glass reactor is clean, dry, and purged with a dry inert gas (e.g., nitrogen).

  • Initial Charge: Charge the reactor with the glycosyl acceptor and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM to the reactor and begin agitation.

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., -20 °C to 0 °C) using the circulating cooling system.

  • Reagent Addition:

    • In a separate, dry vessel, suspend the this compound and silver carbonate in anhydrous DCM.

    • Slowly add this suspension to the cooled reactor containing the acceptor over a period of 1-2 hours, maintaining the internal temperature within the desired range.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a scalable method such as crystallization or preparative column chromatography.

Mandatory Visualization

troubleshooting_workflow start Low Yield or High Impurities in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_moisture Verify Anhydrous Conditions start->check_moisture check_stoichiometry Review Reactant Stoichiometry start->check_stoichiometry optimize_mixing Optimize Stirrer/Agitation - Consider CFD modeling check_mixing->optimize_mixing Inefficient? optimize_temp Improve Heat Transfer - Slower addition - Enhanced cooling check_temp->optimize_temp Inadequate? optimize_drying Implement Rigorous Drying - Dry solvents/reagents - Inert atmosphere check_moisture->optimize_drying Contamination? optimize_stoichiometry Re-optimize Reactant Ratios at Pilot Scale check_stoichiometry->optimize_stoichiometry Sub-optimal? end_node Improved Yield and Purity optimize_mixing->end_node optimize_temp->end_node optimize_drying->end_node optimize_stoichiometry->end_node

Caption: Troubleshooting workflow for scaling up glycosylation reactions.

scale_up_logic lab_scale Lab Scale Success (mmol) pilot_scale Pilot Scale Optimization (multi-gram to kg) lab_scale->pilot_scale Scale-Up production_scale Production Scale (multi-kg) pilot_scale->production_scale Further Scale-Up lab_to_pilot Key Considerations: - Heat & Mass Transfer - Safety Assessment - Equipment Selection pilot_scale->lab_to_pilot pilot_to_production Key Considerations: - Process Robustness - Cost Optimization - Regulatory Compliance (GMP) - Supply Chain production_scale->pilot_to_production

References

Best practices for the storage and handling of Acetobromo-alpha-D-glucuronic acid methyl ester to maintain purity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Acetobromo-alpha-D-glucuronic acid methyl ester to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: To ensure maximum stability and purity, this compound should be stored in a freezer.[1] Recommended storage temperatures vary by supplier, but a general guideline is -20°C for short- to medium-term storage.[2] For long-term storage, -80°C is recommended, which can preserve the compound for up to six months.[3] Some suppliers ship the product on dry ice to maintain a low temperature during transit.[2]

Q2: What are the critical handling precautions for this compound?

A2: this compound is sensitive to moisture and should be handled under an inert gas atmosphere (e.g., nitrogen or argon).[1] It is crucial to prevent the dispersion of dust and to use local exhaust ventilation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).[2] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[1]

Q3: What are the signs of degradation or impurity?

A3: The pure compound is a white to off-white crystalline solid or powder.[2][4] A noticeable change in color (e.g., to yellow or brown) or a change in physical form (e.g., becoming sticky or gummy) can indicate degradation. Purity should be verified by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An assay of ≥93% (GC) is a common quality standard.[2]

Q4: In which solvents is this compound soluble?

A4: The compound is soluble in polar organic solvents.[4] Specifically, it is soluble in ethyl acetate at a concentration of 50 mg/mL, resulting in a clear, colorless to faintly yellow solution.[2] It is also soluble in dichloromethane (DCM) and chloroform (CHCl3).[5]

Storage Conditions Summary

ParameterRecommendationSource(s)
Short-term Storage -20°C (for up to 1 month)[2][3]
Long-term Storage -80°C (for up to 6 months)[3]
Atmosphere Store under an inert gas (e.g., nitrogen)[1][3]
Container Keep container tightly closed[1]
Moisture Protect from moisture[1]
Acidity Avoid acidic solutions[5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experiments.

Issue 1: Inconsistent reaction yields or unexpected byproducts.

  • Possible Cause: Degradation of the starting material due to improper storage or handling. The anomeric bromide is labile and can hydrolyze in the presence of moisture.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the this compound using GC, TLC, or ¹H NMR.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents for the reaction. Handle the compound under an inert atmosphere.

    • Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the reagent.

Issue 2: The compound appears discolored or has a changed consistency.

  • Possible Cause: This is a strong indicator of decomposition. Exposure to moisture, air, or elevated temperatures can lead to degradation.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored reagent as it can lead to failed reactions and the formation of impurities.

    • Review Storage Practices: Ensure that the compound is stored at the correct temperature, under an inert atmosphere, and with the container tightly sealed.

    • Procure New Stock: Purchase a new batch of the compound from a reputable supplier.

Logical Workflow for Troubleshooting Purity Issues

Troubleshooting Workflow for Purity Issues A Start: Inconsistent Experimental Results B Visually Inspect the Reagent (Color, Consistency) A->B C Is the reagent a white crystalline solid? B->C D Check Purity via Analytical Method (e.g., GC, NMR, TLC) C->D Yes G Reagent has likely degraded. Discard and procure new stock. C->G No E Is purity acceptable (e.g., >93%)? D->E F Proceed with Experiment under Strict Anhydrous Conditions E->F Yes E->G No H Review other experimental parameters (solvents, other reagents, temperature, etc.) F->H I End F->I G->I

Caption: Troubleshooting workflow for purity issues.

Key Experimental Protocols

Protocol 1: General Procedure for a Glycosylation Reaction

This protocol provides a general methodology for using this compound as a glycosyl donor.

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the glycosyl acceptor and a suitable promoter (e.g., silver triflate, mercury(II) cyanide) in the appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Cool the reaction mixture to the desired temperature (e.g., 0°C, -20°C, or -78°C).

  • Addition of Glycosyl Donor:

    • Dissolve this compound in the same anhydrous solvent.

    • Add the solution of the glycosyl donor dropwise to the cooled reaction mixture containing the acceptor and promoter.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., by adding a saturated aqueous solution of sodium bicarbonate).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure proper shimming to obtain sharp peaks.

  • Data Analysis:

    • Integrate the peaks corresponding to the protons of the desired compound.

    • Look for the characteristic anomeric proton signal (H-1), which is typically a doublet at a downfield chemical shift.

    • Identify any impurity peaks and calculate the relative purity by comparing the integration of the product peaks to the impurity peaks.

Factors Affecting Stability

Factors Affecting Stability of this compound cluster_factors Influencing Factors A Acetobromo-alpha-D-glucuronic acid methyl ester Purity B Storage Temperature A->B influences C Exposure to Moisture A->C influences D Atmosphere (Inert vs. Air) A->D influences E pH of Solution A->E influences

Caption: Key factors influencing the stability and purity.

References

Addressing incomplete reactions when using glucuronic acid donors.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glucuronic acid donors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to incomplete reactions during glucuronidation.

Troubleshooting Guide: Addressing Incomplete Glucuronidation Reactions

This guide is designed to help you identify and resolve common issues encountered during chemical and enzymatic glucuronidation experiments.

Question: My glucuronidation reaction is showing low or no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete glucuronidation can stem from several factors related to the donor, acceptor, reaction conditions, or the analytical method used to monitor the reaction. Below is a step-by-step guide to troubleshoot your experiment.

Workflow for Troubleshooting Incomplete Glucuronidation

G cluster_0 Initial Observation cluster_1 Step 1: Verify Reagents & Setup cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Evaluate Donor Reactivity cluster_4 Step 4: Analytical Method Validation A Low or No Product (e.g., via TLC, LC-MS) B Check Donor & Acceptor Integrity (e.g., NMR, MS) A->B C Confirm Activator/Catalyst Activity B->C D Ensure Anhydrous Conditions (if applicable) C->D E Vary Temperature D->E F Screen Solvents E->F G Adjust Stoichiometry (Donor:Acceptor Ratio) F->G H Test Different Promoters/Activators G->H I Assess Protecting Groups (Electron-withdrawing vs. Donating) H->I J Consider a Different Leaving Group (e.g., Imidate vs. Thioether) I->J K Confirm Product Detection (e.g., HPLC, LC-MS/MS) J->K L Check for Product Instability (e.g., Acyl Migration) K->L G A Start: Need to perform a glucuronidation reaction B Is the acceptor alcohol primary and reactive? A->B C Is the acceptor sterically hindered or unreactive? A->C D Use a standard 'disarmed' donor (e.g., peracetylated imidate) with a common promoter (e.g., TMSOTf). F Is β-selectivity critical? B->F E Consider a more reactive 'armed' or 'superarmed' donor (e.g., benzylated or silylated thioglycoside). C->E G Reaction Successful? D->G E->F H Use a C-2 acyl participating group (e.g., Acetyl, Benzoyl). F->H Yes I Use a non-participating group (e.g., Benzyl ether) and optimize solvent/temperature for desired selectivity. F->I No J Proceed with synthesis. G->J Yes K Screen more powerful activators (e.g., NIS/TfOH, MeOTf) or re-evaluate donor choice. G->K No H->G I->G K->E

Validation & Comparative

Comparative Analysis of Acetobromo-alpha-D-glucuronic acid methyl ester and an Alternative Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical characterization of Acetobromo-alpha-D-glucuronic acid methyl ester, with a comparative assessment against the alternative glycosylating agent, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

This guide provides a comprehensive overview of the key analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the characterization of this compound. A comparative analysis with 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (also known as acetobromoglucose) is included to offer researchers a broader perspective on the selection of glycosyl donors for their synthetic needs. The information is presented in a structured format with detailed experimental protocols and data interpretation to facilitate informed decision-making in a research and development setting.

Physicochemical and Analytical Data Comparison

A summary of the key physicochemical and analytical parameters for this compound and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is presented in the table below. This allows for a direct comparison of their fundamental properties.

PropertyThis compound2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Molecular Formula C₁₃H₁₇BrO₉C₁₄H₁₉BrO₉
Molecular Weight 397.17 g/mol 411.20 g/mol
Appearance White to off-white solid[1]White crystalline solid
Melting Point 104.0 to 108.0 °C[2]86-89 °C[1]
Purity (by HPLC) ≥95.0% (GC)[2][3], 99.89% (HPLC)[1]>98.0%
Optical Rotation +190.0 to +200.0 deg (c=1, ethyl acetate)[2]+194.5° (c=2, chloroform)[1]

Experimental Protocols

Detailed methodologies for the analysis of these compounds are crucial for reproducibility and accurate assessment. Below are representative protocols for HPLC and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation of this compound and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

ParameterCondition
Instrument Agilent 6530 Q-TOF LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Mass Range m/z 100-1000
Data Acquisition MS and MS/MS modes

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of glycosyl bromides like this compound.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis Sample Glycosyl Bromide Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation UV_Detection UV Detection (Purity) Separation->UV_Detection MS_Analysis ESI-Q-TOF MS Analysis Separation->MS_Analysis Eluent to MS Molecular_Ion Molecular Ion Detection MS_Analysis->Molecular_Ion Fragmentation MS/MS Fragmentation MS_Analysis->Fragmentation

References

A Comparative Guide to the Reactivity of Acetobromo-alpha-D-glucuronic acid methyl ester and Other Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is a critical determinant for the successful assembly of complex glycoconjugates, which are pivotal in numerous biological processes and drug development. Among the array of available donors, Acetobromo-alpha-D-glucuronic acid methyl ester represents a classical glycosyl halide. Its utility and reactivity are best understood through a comparative analysis with other classes of glycosyl donors. This guide provides an objective comparison of its performance, supported by experimental data, to aid researchers in making informed decisions for their glycosylation strategies.

Understanding Glycosyl Donor Reactivity: The "Armed-Disarmed" Principle

The reactivity of a glycosyl donor is significantly influenced by the electronic properties of its protecting groups, a concept elegantly captured by the "armed-disarmed" principle.[1][2]

  • "Armed" Donors: These donors possess electron-donating protecting groups, such as benzyl (Bn) or silyl ethers. These groups increase the electron density at the anomeric center, thereby stabilizing the developing positive charge of the oxocarbenium ion intermediate and enhancing reactivity.[2] This allows for glycosylation to occur under milder conditions.

  • "Disarmed" Donors: Conversely, "disarmed" donors are equipped with electron-withdrawing protecting groups, like the acetyl (Ac) or benzoyl (Bz) esters found in this compound. These groups decrease the electron density of the pyranose ring, destabilizing the oxocarbenium ion and thus reducing the donor's reactivity.[1][2] Consequently, more forcing conditions are often required for these donors to react.

The acetyl groups in this compound categorize it as a "disarmed" glycosyl donor, which has important implications for its use in synthetic strategies, particularly in chemoselective glycosylations where sequential reactions with donors of varying reactivity are required.[1]

Comparative Analysis of Glycosyl Donors

The choice of a glycosyl donor extends beyond the protecting groups to the nature of the leaving group at the anomeric position. Here, we compare glycosyl bromides, such as this compound, with other prevalent classes of donors.

Glycosyl Halides (Bromides and Iodides): Glycosyl bromides are among the earliest developed and most widely used glycosyl donors. Their reactivity is generally considered moderate. Glycosyl iodides, on the other hand, are more reactive than their bromide counterparts but can be less stable.[3] Activation of glycosyl bromides is typically achieved using heavy metal salts, such as silver triflate or silver carbonate.

Thioglycosides: Thioglycosides are valued for their stability across a wide range of reaction conditions, allowing for extensive protecting group manipulations before the final glycosylation step.[3] This stability also means they can act as both glycosyl donors and acceptors. Their reactivity is generally lower than that of glycosyl halides, and they require activation by thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic acid such as triflic acid (TfOH).[3][4]

Trichloroacetimidates: O-Glycosyl trichloroacetimidates, introduced by Schmidt, are highly reactive and versatile donors.[3] They are readily prepared from the corresponding hemiacetal and trichloroacetonitrile. Their activation under mildly acidic conditions (e.g., TMSOTf or BF3·OEt2) often leads to high yields and stereoselectivity.[3] For glucuronic acid donors, methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate has been reported to be a better choice than the corresponding bromide, often resulting in higher yields.[5]

N-phenyl trifluoroacetimidate (PTFA) Donors: PTFA donors exhibit sufficient stability to be used at ambient temperatures while being reactive enough for challenging glycosylations, often requiring only catalytic amounts of an activator like TMSOTf.[6]

Quantitative Comparison of Glycosylation Reactions

Direct comparison of yields and reaction conditions can be challenging due to the variability in substrates, promoters, and solvents used in different studies.[2] However, the following table summarizes representative data to illustrate the general performance of this compound in comparison to a trichloroacetimidate donor for the synthesis of O-β-D-glucuronides.

Glycosyl DonorAcceptorPromoter/ConditionsProductYield (%)Reference
This compoundUrolithin-BTMSOTf, CH2Cl2Urolithin-B 3-O-glucuronideModerate[7]
This compoundSilylated ResveratrolZnCl2Resveratrol glucuronide31[7]
Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronateSilylated ResveratrolTrifluoromethanesulfonateResveratrol-3-O- and 4'-O-glucuronides94 and 89[7]
This compoundQuercetin derivativeAg2OQuercetin glucuronide40[7]

Experimental Protocols and Methodologies

A generalized protocol for a chemical glycosylation reaction is provided below, followed by a more specific example for the use of this compound.

General Glycosylation Workflow

Glycosylation_Workflow A Reactant Preparation (Donor, Acceptor, Activator) B Reaction Setup (Inert atmosphere, solvent, drying agent) A->B Combine C Glycosylation Reaction (Controlled temperature and time) B->C Initiate D Reaction Quenching C->D Terminate E Work-up (Extraction, washing) D->E F Purification (Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for a chemical glycosylation reaction.

General Experimental Protocol for Glycosylation:

  • Preparation: The glycosyl donor and acceptor are dried under high vacuum for several hours. All glassware is flame-dried or oven-dried prior to use.

  • Reaction Setup: The glycosyl acceptor and a drying agent (e.g., activated molecular sieves) are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at the desired starting temperature (e.g., -20 °C to room temperature).

  • Activation and Glycosylation: The glycosyl donor is added, followed by the promoter (e.g., TMSOTf, NIS/TfOH). The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quenching and Work-up: The reaction is quenched by the addition of a base (e.g., triethylamine or pyridine). The solid material is filtered off, and the filtrate is washed sequentially with aqueous sodium thiosulfate (if iodine was used), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the purified glycoside is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Example Protocol for Glucuronidation using this compound:

A synthesis of resveratrol glucuronides provides a practical example.[7] A silylated resveratrol acceptor and this compound (as the donor) are reacted in the presence of a promoter like zinc chloride (ZnCl2).[7] The reaction progress is monitored, and upon completion, the product is isolated and purified using chromatographic techniques, yielding the desired glucuronide.[7]

Factors Influencing Reactivity and Stereoselectivity

The outcome of a glycosylation reaction is a delicate interplay of several factors:[6][8][9]

  • Solvent: The choice of solvent can influence the reaction's stereoselectivity. For instance, ethereal solvents can promote the formation of axial glycosidic bonds, while acetonitrile can favor equatorial linkages.[10]

  • Temperature: Reaction temperature is a critical parameter that can affect the rate of reaction and the stability of intermediates.[4]

  • Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor also plays a crucial role. Less reactive ("disarmed") acceptors may require more reactive ("armed") donors or more forceful reaction conditions.[9][11]

  • Promoter/Activator: The choice of activator is tailored to the glycosyl donor type and can significantly impact the reaction's efficiency and outcome.[3]

Signaling Pathways and Logical Relationships

The interplay of factors determining the success of a glycosylation reaction can be visualized as a decision-making pathway for the synthetic chemist.

Glycosylation_Factors cluster_donor Glycosyl Donor cluster_acceptor Glycosyl Acceptor cluster_conditions Reaction Conditions D_PG Protecting Groups (Armed/Disarmed) Outcome Glycosylation Outcome (Yield & Stereoselectivity) D_PG->Outcome D_LG Leaving Group (Halide, Thiol, Imidate) D_LG->Outcome A_Nuc Nucleophilicity A_Nuc->Outcome A_Sterics Steric Hindrance A_Sterics->Outcome C_Solv Solvent C_Solv->Outcome C_Temp Temperature C_Temp->Outcome C_Act Activator C_Act->Outcome

Caption: Key factors influencing the outcome of a glycosylation reaction.

Conclusion

This compound is a "disarmed" glycosyl donor due to its electron-withdrawing acetyl protecting groups, resulting in moderate reactivity. This characteristic necessitates more robust activation conditions compared to its "armed" counterparts or more reactive donor classes like trichloroacetimidates. While it remains a valuable and historically significant building block, particularly in scenarios requiring a less reactive donor, alternative glucuronic acid donors, such as trichloroacetimidates, may offer advantages in terms of higher yields and milder reaction conditions for the synthesis of complex glucuronides. The optimal choice of glycosyl donor will always depend on a careful consideration of the specific synthetic target, the nature of the glycosyl acceptor, and the desired overall synthetic strategy.

References

A Comparative Guide to Glycosyl Donors: Acetobromo-alpha-D-glucuronic acid methyl ester vs. Trichloroacetimidate Donors in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a glycosyl donor is a critical determinant for the success of a glycosylation reaction, profoundly influencing reaction yields, stereoselectivity, and overall efficiency. This guide provides an objective, data-driven comparison between two commonly employed glycosyl donors for the introduction of glucuronic acid moieties: the classical acetobromo-alpha-D-glucuronic acid methyl ester and the more modern trichloroacetimidate donors.

Executive Summary

Glycosylation, the enzymatic or chemical attachment of sugars to other molecules, is a cornerstone of drug development, glycobiology research, and natural product synthesis. The choice of the glycosyl donor, the activated sugar molecule, is paramount. This guide focuses on the comparative performance of this compound, a traditional glycosyl bromide donor utilized in the Koenigs-Knorr reaction, and glycosyl trichloroacetimidates, a versatile class of donors known for their high reactivity and mild activation conditions.

Experimental evidence strongly suggests that trichloroacetimidate donors generally offer superior performance in terms of yield and reaction efficiency for the glycosylation of phenolic acceptors compared to this compound. While the Koenigs-Knorr reaction with glycosyl bromides is a foundational method, it often requires stoichiometric amounts of heavy metal promoters and can be prone to lower yields and side reactions, particularly with less reactive acceptors. In contrast, trichloroacetimidate donors are activated by catalytic amounts of Lewis or Brønsted acids under mild conditions, often leading to cleaner reactions and higher product yields.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance differences observed in the glycosylation of phenolic acceptors, specifically resveratrol and its derivatives, which are relevant aglycones in drug development and natural product chemistry.

FeatureThis compoundTrichloroacetimidate Donor
Typical Reaction Koenigs-Knorr GlycosylationSchmidt Glycosylation
Promoter/Activator Stoichiometric heavy metal salts (e.g., Ag₂O, Ag₂CO₃)Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or Brønsted acid
Reaction Conditions Often requires anhydrous conditions and inert atmosphere; can be sluggish.Mild conditions, often at low temperatures; generally faster reaction times.
Yield (Phenolic Acceptors) Moderate to low; can be highly substrate-dependent. In some reported cases with complex phenols, yields are very low or the reaction fails. For example, attempts to glycosylate 4'-O-Me-resveratrol under standard Koenigs-Knorr conditions (Ag₂O/pyridine or Ag₂CO₃/THF) were unsuccessful.Good to excellent. For instance, the glycosylation of a resveratrol derivative with a glucuronic acid trichloroacetimidate donor in the presence of TMSOTf or BF₃·OEt₂ resulted in yields of approximately 30-35%.
Stereoselectivity Generally favors the formation of the 1,2-trans-glycoside (β-glucuronide) due to neighboring group participation from the C2-acetyl group.Also typically provides high 1,2-trans stereoselectivity with participating protecting groups.
Byproducts Can generate significant amounts of silver salts and other byproducts, which may complicate purification.The primary byproduct is trichloroacetamide, which can often be removed by an aqueous wash.
Donor Stability Moderately stable but can be sensitive to moisture.Generally stable and can be purified by chromatography.

Experimental Protocols

Glycosylation using this compound (Koenigs-Knorr Reaction)

This protocol is a representative procedure for the glycosylation of a phenolic acceptor using the Koenigs-Knorr method.

Materials:

  • This compound (glycosyl donor)

  • Phenolic acceptor (e.g., resveratrol)

  • Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) (promoter)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • Activated molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the phenolic acceptor (1.0 equiv.) and activated molecular sieves.

  • Dissolve the acceptor in anhydrous DCM or toluene.

  • Add the promoter, silver(I) oxide (1.5 - 2.0 equiv.), to the suspension.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve this compound (1.2 - 1.5 equiv.) in anhydrous DCM or toluene.

  • Slowly add the solution of the glycosyl donor to the acceptor mixture via a cannula.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Glycosylation using a Trichloroacetimidate Donor

This protocol is based on the successful glycosylation of a resveratrol derivative.[1]

Materials:

  • Glucuronic acid trichloroacetimidate donor

  • Phenolic acceptor (e.g., 4'-O-Me-resveratrol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Anhydrous dichloromethane (DCM) as solvent

  • Activated molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the phenolic acceptor (1.0 equiv.), the glucuronic acid trichloroacetimidate donor (1.2 equiv.), and activated molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to -40 °C.

  • Add a solution of TMSOTf (0.1 equiv.) or BF₃·OEt₂ (0.2 equiv.) in anhydrous DCM dropwise.

  • Stir the reaction at -40 °C for 1 hour, monitoring the progress by TLC.

  • Quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Glycosylation Pathways

The following diagrams illustrate the generalized mechanisms for the activation of both glycosyl donors.

Glycosyl_Bromide_Activation Donor Acetobromo-alpha-D-glucuronic acid methyl ester (Donor) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate + Promoter Promoter Ag₂O (Promoter) Byproduct AgBr + AgOH Promoter->Byproduct Product β-Glucuronide Product Intermediate->Product + Acceptor Acceptor Phenolic Acceptor (ROH)

Caption: Activation of a glycosyl bromide donor.

Trichloroacetimidate_Activation Donor Trichloroacetimidate Donor Intermediate Activated Donor Complex Donor->Intermediate + Catalyst Catalyst Lewis Acid (e.g., TMSOTf) (Catalyst) Oxocarbenium Oxocarbenium Ion Intermediate Intermediate->Oxocarbenium Product β-Glucuronide Product Oxocarbenium->Product + Acceptor Byproduct Trichloroacetamide Oxocarbenium->Byproduct Acceptor Phenolic Acceptor (ROH)

Caption: Activation of a trichloroacetimidate donor.

Conclusion and Recommendations

For the synthesis of glucuronides, particularly with valuable and potentially sensitive aglycones, trichloroacetimidate donors are the recommended choice over this compound . The key advantages of trichloroacetimidates include:

  • Higher Yields: Experimental data consistently demonstrates superior yields, especially with less reactive phenolic acceptors.

  • Milder Reaction Conditions: The use of catalytic amounts of Lewis acids avoids the harshness and stoichiometric requirements of heavy metal promoters.

  • Greater Reliability and Broader Scope: Trichloroacetimidate donors have shown success where Koenigs-Knorr reactions have failed, indicating a more robust and widely applicable methodology.

While the Koenigs-Knorr reaction remains a historically significant and viable method in certain contexts, for modern drug development and complex oligosaccharide synthesis where efficiency and yield are paramount, the advantages offered by trichloroacetimidate donors are compelling. Researchers and drug development professionals are encouraged to consider these factors when designing synthetic routes for glucuronide-containing molecules.

References

A Comparative Guide to Promoter Efficacy in the Activation of Acetobromo-alpha-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a promoter is paramount in achieving optimal yields and stereoselectivity in the glycosylation of Acetobromo-alpha-D-glucuronic acid methyl ester. This glycosyl donor is a key building block in the synthesis of a wide array of biologically significant molecules, including drug glucuronides, which play a critical role in drug metabolism and efficacy. This guide provides a comparative analysis of various promoters, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Promoter Systems for Glycosylation

The activation of the anomeric bromide of this compound is typically achieved through the use of a promoter that facilitates the departure of the bromide, leading to the formation of a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophilic acceptor (e.g., an alcohol or phenol) to form the desired glycosidic bond. The choice of promoter significantly influences the reaction's efficiency, stereochemical outcome, and substrate scope. The most common classes of promoters for this transformation include heavy metal salts (silver and mercury), and Lewis acids.

The Koenigs-Knorr Reaction and its Variants

The classical Koenigs-Knorr reaction, originally described over a century ago, utilizes silver salts to activate glycosyl halides.[1] This method has been extensively refined and remains a cornerstone of carbohydrate chemistry.

Silver Salt Promoters:

Silver salts, such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O), are widely used promoters. They function by coordinating with the bromine atom, facilitating its abstraction and the formation of the key oxocarbenium ion intermediate. Insoluble silver salts like silver zeolite have also demonstrated high efficacy, offering the advantage of easier product purification.[2]

Mercury Salt Promoters (Helferich Method):

An important modification of the Koenigs-Knorr reaction, developed by Helferich, employs mercury salts like mercuric cyanide (Hg(CN)₂) or mercuric bromide (HgBr₂) as promoters.[1] These promoters are often more reactive than their silver counterparts but are now less favored due to their high toxicity.

Lewis Acid Promoters:

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and zinc bromide (ZnBr₂), offer a metal-free alternative for promoting glycosylation. They activate the glycosyl donor by coordinating to the anomeric bromine and the acetyl protecting groups, thereby facilitating the formation of the oxocarbenium ion.

Comparative Efficacy of Promoters

The following table summarizes the performance of different promoters in the glycosylation of this compound with various acceptors, based on available literature data. It is important to note that direct comparison is challenging due to variations in reaction conditions, substrates, and reporting standards across different studies.

Promoter SystemAcceptor TypeYield (%)Stereoselectivity (β:α)Reference
Silver Salts
Silver Carbonate (Ag₂CO₃)AlcoholsModerate to GoodPredominantly β[1]
Silver ZeoliteTriterpene aglyconGoodExcellent (β)[2]
Mercury Salts
Mercuric Bromide/CyanideAlcohols, PhenolsGood to HighPredominantly β[1]
Lewis Acids
Boron Trifluoride Etherate (BF₃·OEt₂)PhenolsGoodGood (β)
Zinc Bromide (ZnBr₂)Morphine derivative63 (α-anomer)8:1 (α:β)[3]
Cadmium Carbonate (CdCO₃)Lamotrigine41Not specified[4]

Signaling Pathways and Experimental Workflows

General Glycosylation Reaction Pathway

The fundamental pathway for the activation of this compound and subsequent glycosylation is depicted below. The promoter facilitates the departure of the bromide leaving group, leading to the formation of a stabilized oxocarbenium ion. The neighboring acetyl group at C-2 participates in the reaction, forming a dioxolanium ion intermediate which directs the incoming nucleophile to attack from the opposite face, resulting in the formation of the 1,2-trans-glycosidic linkage (β-anomer).

Glycosylation_Pathway Donor Acetobromo-alpha-D-glucuronic acid methyl ester Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate - Br⁻ Promoter Promoter (e.g., Ag⁺, Hg²⁺, Lewis Acid) Promoter->Donor Byproduct Promoter-Br Byproduct Promoter->Byproduct Product β-D-Glucuronide Product Intermediate->Product Acceptor Nucleophilic Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware and reagents B Dissolve acceptor and promoter in dry solvent A->B C Add glycosyl donor solution dropwise B->C D Stir at specified temperature C->D E Monitor reaction by TLC D->E F Filter off insoluble salts E->F Reaction complete G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography H->I

References

A Comparative Guide to the Spectroscopic Characterization of Glucuronide Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic methods for the characterization of glucuronide prodrugs. It includes supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of appropriate analytical techniques for drug development and metabolic studies.

Introduction to Glucuronide Prodrugs and the Need for Spectroscopic Analysis

Glucuronidation is a major phase II metabolic pathway that conjugates lipophilic drugs and other xenobiotics with glucuronic acid, increasing their water solubility and facilitating their excretion.[1] The resulting glucuronide conjugates can be designed as prodrugs, which are inactive compounds that are converted into pharmacologically active agents in the body. The precise characterization of these glucuronide prodrugs is paramount to understanding their stability, metabolism, and pharmacokinetic profiles. Spectroscopic methods are indispensable tools for this purpose, providing detailed information on molecular structure, purity, and concentration.

Comparison of Spectroscopic Methods

The selection of a spectroscopic technique for the characterization of glucuronide prodrugs depends on the specific information required. The following sections provide a comparative overview of the most commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data and performance characteristics of each spectroscopic method.

Spectroscopic Method Information Provided Key Quantitative Parameters Strengths Limitations
NMR Spectroscopy Detailed molecular structure, stereochemistry, and quantification.Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz.Unambiguous structure elucidation, non-destructive.[2]Lower sensitivity compared to MS, requires higher sample concentrations.[3]
Mass Spectrometry Molecular weight, elemental composition, and structural fragmentation.Mass-to-charge ratio (m/z).High sensitivity and selectivity, suitable for complex mixtures.[1]Difficulty in distinguishing isomers without chromatography.[4]
FT-IR Spectroscopy Presence of functional groups.Wavenumber (cm⁻¹).Fast, non-destructive, provides information on bonding.[5]Provides limited structural detail, complex spectra can be difficult to interpret.
UV-Vis Spectroscopy Presence of chromophores, quantification.Wavelength of Maximum Absorbance (λmax) in nm.Simple, cost-effective, good for quantitative analysis.[6]Limited to compounds with UV-Vis absorbing moieties, not structurally specific.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of glucuronide prodrugs. It provides detailed information about the chemical environment of individual atoms within a molecule.

Nucleus Glucuronide Moiety Proton Typical ¹H Chemical Shift (δ, ppm) Glucuronide Moiety Carbon Typical ¹³C Chemical Shift (δ, ppm)
¹HAnomeric Proton (H-1')~4.5 - 5.5Anomeric Carbon (C-1')~95 - 105
¹HH-2', H-3', H-4'~3.2 - 3.8C-2', C-3', C-4'~70 - 80
¹HH-5'~3.8 - 4.2C-5'~75 - 80
¹³C--Carboxyl Carbon (C-6')~170 - 178

Note: Chemical shifts can vary depending on the solvent, temperature, and the structure of the aglycone.[7][8][9][10][11][12][13][14]

  • Sample Preparation:

    • To 500 µL of plasma, add 1 mL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 600 µL of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., TSP).

    • Transfer the solution to an NMR tube.[15][16][17][18]

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Use a standard one-pulse sequence with water suppression (e.g., presaturation).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the glucuronide prodrug and the internal standard to determine the concentration.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of glucuronide prodrugs. When coupled with liquid chromatography (LC-MS/MS), it is a powerful tool for the quantification of these compounds in complex biological matrices.[1][19]

Ionization Mode Characteristic Ion/Fragment Typical m/z Value Description
Negative ESI[M-H]⁻Varies (Molecular Weight - 1)Deprotonated molecule
Negative ESI[Glucuronic acid - H₂O - H]⁻175.024Loss of water from the glucuronic acid moiety
Negative ESI[Glucuronic acid - 2H₂O - CO₂ - H]⁻113.024Further fragmentation of the glucuronic acid moiety
Positive ESI[M+H]⁺Varies (Molecular Weight + 1)Protonated molecule
Positive ESI[M+Na]⁺Varies (Molecular Weight + 23)Sodium adduct

Note: ESI stands for Electrospray Ionization. The observed m/z values will depend on the specific glucuronide prodrug.[19][20]

  • Sample Preparation:

    • To 100 µL of urine, add 20 µL of an internal standard solution (a stable isotope-labeled analog of the analyte).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.[1][2][19][20][21]

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for the parent ion and a characteristic fragment ion of the glucuronide prodrug and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

    • Determine the concentration of the glucuronide prodrug in the urine samples from the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. It can confirm the presence of the glucuronic acid moiety and the parent drug within the prodrug structure.

Functional Group Vibration Characteristic Absorption (cm⁻¹)
O-H (hydroxyl groups)Stretching3500 - 3200 (broad)
C-H (alkane)Stretching2960 - 2850
C=O (carboxylic acid)Stretching1760 - 1690
C-O (ether, alcohol)Stretching1300 - 1000

Note: The exact wavenumbers can be influenced by the molecular environment.[5][22][23][24][25]

  • Sample Preparation:

    • Mix a small amount of the solid glucuronide prodrug (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • FT-IR Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of the glucuronide and the parent drug.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantification of glucuronide prodrugs that contain a chromophore (a part of the molecule that absorbs light).

Prodrug Type Example Chromophore Typical λmax (nm)
Aromatic GlucuronidesPhenyl group250 - 280
Phenolic GlucuronidesPhenol group270 - 290
Glucuronides of NSAIDsVaries with drug230 - 330

Note: λmax is dependent on the solvent and the specific chemical structure.[6][26][27][28][29]

  • Sample Preparation:

    • Prepare a series of standard solutions of the glucuronide prodrug of known concentrations in a suitable solvent (e.g., methanol, water).

    • Prepare the unknown sample solution in the same solvent.

  • UV-Vis Data Acquisition:

    • Scan the absorbance of the most concentrated standard solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

    • Measure the absorbance of all standard solutions and the unknown sample at the λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample from the calibration curve using its absorbance value.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the characterization of glucuronide prodrugs.

Spectroscopic_Characterization_Workflow cluster_synthesis Prodrug Synthesis & Purification cluster_characterization Spectroscopic Characterization Synthesis Chemical or Enzymatic Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (Structure, Purity, Quantification) Purification->NMR Definitive Structure MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS Confirm Mass FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Confirm Functional Groups UVVis UV-Vis Spectroscopy (Purity, Quantification) NMR->UVVis Quantitative Analysis MS->NMR Complementary Data

Caption: General workflow for the synthesis and spectroscopic characterization of a glucuronide prodrug.

Metabolite_Identification_Workflow cluster_sample Biological Sample Analysis cluster_analysis Analytical Workflow Sample Biological Matrix (Urine, Plasma, etc.) Extraction Sample Preparation (Protein Precipitation, SPE) Sample->Extraction LCMS LC-MS/MS Analysis (Screening and Quantification) Extraction->LCMS Fraction Fraction Collection (for NMR) LCMS->Fraction Isolate Metabolite NMR_ID NMR Analysis (Structure Confirmation) LCMS->NMR_ID Guide Identification Fraction->NMR_ID

Caption: Workflow for the identification and characterization of glucuronide metabolites from biological samples.

Conclusion

The comprehensive characterization of glucuronide prodrugs is a critical step in drug development. A multi-spectroscopic approach is often necessary for a complete understanding of their structure, purity, and behavior in biological systems. NMR and Mass Spectrometry are the cornerstones for structural elucidation and quantification, providing complementary information. FT-IR and UV-Vis spectroscopy serve as rapid and cost-effective methods for confirming functional groups and for routine quantitative analysis, respectively. The strategic application of these techniques, as outlined in this guide, will enable researchers to efficiently and accurately characterize glucuronide prodrugs, thereby accelerating the drug development process.

References

Benchmarking the Stability of Glucuronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucuronidation is a major phase II metabolic pathway for a wide range of compounds, including drugs, xenobiotics, and endogenous substances.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion.[2] While generally considered a detoxification pathway, the stability of the resulting glucuronide derivatives can vary significantly, with implications for drug efficacy, toxicity, and bioanalysis.[3] Acyl glucuronides, formed from carboxylic acid-containing drugs, are a class of particular interest due to their inherent instability.[3][4] These derivatives can undergo hydrolysis back to the parent drug and intramolecular acyl migration, forming reactive isomers that can covalently bind to proteins, a mechanism linked to idiosyncratic drug toxicity.[3][4][5]

This guide provides a comparative overview of the stability of different glucuronic acid derivatives, with a focus on acyl glucuronides. It presents quantitative data on their degradation rates, details the experimental protocols for stability assessment, and visualizes the analytical workflow.

Comparative Stability of Acyl Glucuronides

The stability of acyl glucuronides is typically assessed by measuring their half-life (t½) under physiological conditions (pH 7.4, 37°C). The half-life is a composite measure of both hydrolysis and acyl migration.[4] The structure of the aglycone (the parent drug) plays a crucial role in determining the stability of the corresponding acyl glucuronide, with both electronic and steric factors influencing the rates of degradation.[4]

The following table summarizes the stability data for a selection of acyl glucuronides from various drug classes.

Drug (Aglycone)Therapeutic ClassHalf-life (t½) in hours at pH 7.4, 37°CPrimary Degradation Pathway
Withdrawn/Warning Label Drugs
ZomepiracNSAID1.1Acyl Migration & Hydrolysis
TolmetinNSAID0.2Acyl Migration & Hydrolysis
IbufenacNSAID< 0.5Acyl Migration & Hydrolysis
FenclofenacNSAID< 0.5Acyl Migration & Hydrolysis
Commonly Used NSAIDs
IbuprofenNSAID13.0Acyl Migration
DiclofenacNSAID2.9Acyl Migration
KetoprofenNSAID4.3Acyl Migration
NaproxenNSAID23.0Acyl Migration
Other Carboxylic Acid Drugs
Valproic AcidAnticonvulsant79.0Hydrolysis
Mycophenolic AcidImmunosuppressant41.0Acyl Migration
FurosemideDiuretic1.9Acyl Migration
GemfibrozilFibrate11.0Acyl Migration

Note: Data compiled from multiple sources. Half-lives are approximate and can vary based on specific experimental conditions.

Experimental Protocols

The determination of acyl glucuronide stability is crucial in drug development to assess potential liabilities.[5] The following protocols outline the key steps for an in vitro stability assessment.

In Vitro Biosynthesis of Acyl Glucuronides

Since many acyl glucuronide standards are not commercially available, they are often synthesized in vitro using liver microsomes.

  • Materials:

    • Parent drug (carboxylic acid-containing compound)

    • Human liver microsomes (HLM)

    • Uridine 5'-diphosphoglucuronic acid (UDPGA)

    • Magnesium chloride (MgCl₂)

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile

    • Formic acid

  • Procedure:

    • Prepare an incubation mixture containing the parent drug, HLM, and MgCl₂ in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 2 hours).

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • The supernatant now contains the biosynthesized acyl glucuronide and can be used for stability studies.

In Vitro Stability Assay

The stability of the acyl glucuronide is assessed by monitoring its degradation over time in a buffered solution at physiological pH and temperature.

  • Materials:

    • Biosynthesized acyl glucuronide solution

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile

    • Formic acid

    • LC-MS/MS system

  • Procedure:

    • Dilute the acyl glucuronide solution in potassium phosphate buffer (pH 7.4) to a final concentration (e.g., 20 µM).[1]

    • Incubate the solution at 37°C.[1]

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.[1]

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining 1-O-β-acyl glucuronide and the formation of its isomers and the parent aglycone.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the primary analytical technique for separating and quantifying the acyl glucuronide and its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for the 1-O-β-acyl glucuronide, its isomers, and the parent aglycone.

  • Data Analysis:

    • The peak area of the 1-O-β-acyl glucuronide is plotted against time.

    • The half-life (t½) is calculated from the slope of the natural logarithm of the peak area versus time plot, assuming first-order degradation kinetics.

Visualizing the Workflow and Degradation Pathways

The following diagrams illustrate the experimental workflow for assessing acyl glucuronide stability and the degradation pathways involved.

experimental_workflow cluster_synthesis In Vitro Biosynthesis cluster_stability Stability Assay cluster_analysis Data Analysis start Parent Drug + Liver Microsomes + UDPGA incubation1 Incubate at 37°C start->incubation1 quench1 Quench with Acetonitrile incubation1->quench1 centrifuge Centrifuge quench1->centrifuge supernatant Collect Supernatant (Acyl Glucuronide) centrifuge->supernatant incubation2 Incubate Acyl Glucuronide at pH 7.4, 37°C supernatant->incubation2 Start Stability Assay sampling Time-point Sampling incubation2->sampling quench2 Quench Aliquots sampling->quench2 analysis LC-MS/MS Analysis quench2->analysis quantification Quantify Parent & Isomers analysis->quantification Generate Data kinetics Determine Degradation Kinetics quantification->kinetics halflife Calculate Half-life (t½) kinetics->halflife degradation_pathway ag 1-O-β-Acyl Glucuronide (Metabolically Formed) isomers Positional Isomers (2-O, 3-O, 4-O) ag->isomers Acyl Migration (Intramolecular) aglycone Parent Drug (Aglycone) + Glucuronic Acid ag->aglycone Hydrolysis isomers->ag protein Protein Adducts isomers->protein Covalent Binding

References

A comparative study of armed vs. disarmed glycosyl donors for glucuronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of glycosyl donors is a critical determinant in the successful synthesis of complex glycoconjugates, including those containing glucuronic acid. The reactivity of these donors, largely governed by the electronic properties of their protecting groups, dictates reaction conditions, yields, and stereochemical outcomes. This guide provides an objective comparison of "armed" and "disarmed" glucuronic acid glycosyl donors, supported by experimental data, to inform the design of efficient glycosylation strategies.

The "Armed-Disarmed" Principle in Glucuronic Acid Glycosylation

The concept of "armed" and "disarmed" glycosyl donors is rooted in the electronic influence of the protecting groups on the carbohydrate scaffold.[1] "Armed" donors are characterized by electron-donating protecting groups, typically ethers such as benzyl (Bn) groups. These groups increase the electron density at the anomeric center, making the donor more reactive and allowing for glycosylation under milder conditions.[2]

Conversely, "disarmed" donors possess electron-withdrawing protecting groups, most commonly esters like acetyl (Ac) or benzoyl (Bz) groups.[1] These groups decrease the electron density at the anomeric center, thereby reducing the donor's reactivity and necessitating more forcing reaction conditions for activation.[2]

In the context of glucuronic acid, the inherent electron-withdrawing nature of the C-5 carboxyl group already imparts a degree of deactivation to the glycosyl donor.[3] This makes the choice of other protecting groups particularly crucial in modulating the donor's reactivity for successful glycosylation.

Quantitative Comparison of Glycosyl Donor Performance

The following table summarizes experimental data from a comparative study of different glucuronic acid glycosyl donors. This data highlights the impact of the protecting groups on reaction yield and stereoselectivity.

Glycosyl Donor TypeProtecting GroupsAcceptorPromoterYield (%)α:β RatioReference
Disarmed Acetyl (Ac)Simple AlcoholSilver Triflate40%1:3[2]
Disarmed Benzoyl (Bz)Simple AlcoholSilver Triflate~40%β-only[2]
Armed (Conceptual) Benzyl (Bn)Simple AlcoholNIS/TfOHHigher (Expected)Varies[4]

Note: A direct, side-by-side quantitative comparison of a benzylated ("armed") glucuronic acid donor under the exact same conditions as the acetylated and benzoylated donors was not available in the surveyed literature. However, the general principles of the "armed-disarmed" concept suggest that a benzylated donor would be significantly more reactive, likely leading to a higher yield under optimized conditions.

Experimental Protocols

The following are representative experimental protocols for glycosylation reactions using a disarmed and a conceptual armed glucuronic acid thioglycoside donor.

Protocol 1: Glycosylation with a Disarmed Glucuronic Acid Donor

This protocol is adapted from general thioglycoside activation procedures and specific examples of disarmed donor usage.[2][5]

Materials:

  • Disarmed Methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyluronate)trichloroacetimidate (1.2 equiv)

  • Glycosyl Acceptor (e.g., a primary or secondary alcohol) (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4 Å)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv), the disarmed glucuronic acid donor (1.2 equiv), and activated molecular sieves in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40°C.

  • Add NIS (1.5 equiv) to the stirring suspension.

  • Slowly add TfOH (0.2 equiv) dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, then filter through Celite®, washing with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired glucuronide.

Protocol 2: Glycosylation with an Armed Glucuronic Acid Donor (Conceptual)

This protocol is a conceptual adaptation for an armed donor, which would typically require milder activation conditions.[4]

Materials:

  • Armed Methyl (2,3,4-tri-O-benzyl-α/β-D-glucopyranosyluronate)trichloroacetimidate (1.2 equiv)

  • Glycosyl Acceptor (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv), the armed glucuronic acid donor (1.2 equiv), and activated molecular sieves in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C.

  • Slowly add TMSOTf (0.1 equiv) dropwise.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding Et₃N.

  • Filter the mixture through Celite®, washing with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Armed_vs_Disarmed_Concept cluster_armed Armed Donor cluster_disarmed Disarmed Donor Armed_Donor Glucuronic Acid Donor (Electron-Donating Groups, e.g., Benzyl) Reactivity Reactivity Armed_Donor->Reactivity Increases Disarmed_Donor Glucuronic Acid Donor (Electron-Withdrawing Groups, e.g., Acetyl) Disarmed_Donor->Reactivity Decreases

Caption: The "armed-disarmed" principle for glucuronic acid donors.

Glycosylation_Workflow start Start: Select Donor (Armed or Disarmed) reagents Combine Donor, Acceptor, & Molecular Sieves start->reagents activation Activate with Promoter (e.g., NIS/TfOH or TMSOTf) reagents->activation reaction Monitor Reaction (TLC) activation->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product (Chromatography) workup->purify product Final Glucuronide Product purify->product

Caption: A general experimental workflow for a glycosylation reaction.

Conclusion

The choice between an armed and a disarmed glucuronic acid glycosyl donor has profound implications for the outcome of a glycosylation reaction. Disarmed donors, protected with ester groups, are less reactive and may offer advantages in terms of stability and stereocontrol, as suggested by the exclusive β-selectivity observed with a benzoylated donor.[2] Armed donors, with their ether-based protecting groups, promise higher reactivity, potentially leading to increased yields and the ability to glycosylate less reactive acceptors. A thorough understanding of these principles, supported by empirical data, is essential for the rational design of synthetic routes to complex glucuronide-containing molecules.

References

A Researcher's Guide to Glucuronide Conjugate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of glucuronide conjugates, selecting the optimal protocol is paramount for achieving desired yields, purity, and efficiency. This guide provides an objective comparison of common synthesis methodologies—chemical synthesis, enzymatic synthesis, and microbial biotransformation—supported by experimental data. Detailed protocols for key experiments are provided to ensure reproducibility, and workflows are visualized to clarify complex processes.

Glucuronidation is a critical phase II metabolic pathway that conjugates glucuronic acid to a variety of substrates, including drugs, xenobiotics, and endogenous compounds, thereby increasing their water solubility and facilitating their excretion.[1][2] The synthesis of these conjugates is essential for a range of applications, from providing analytical standards for pharmacokinetic studies to investigating the biological activity of metabolites.[3]

Comparative Performance of Synthesis Protocols

The choice of synthesis protocol significantly impacts the outcome of glucuronide conjugation. The following table summarizes quantitative data from various studies, offering a comparative overview of different methods based on yield and purity.

SubstrateSynthesis MethodGlucuronide Donor/EnzymeYield (%)Purity (%)Reference
Norbuprenorphine Chemical (Koenigs-Knorr)Acetobromo-α-D-glucuronic acid methyl ester5.3>95[4]
Enzymatic (Dog Liver Microsomes)UDP-glucuronic acid67>96[4]
Resveratrol Chemical (Koenigs-Knorr, one-pot)Methyl acetobromoglucuronate13 (3-O-glucuronide), 18 (4'-O-glucuronide)-[5]
Chemical (Trichloroacetimidate donor)Trichloroacetimidate of glucuronic acid94 (3-O-glucuronide), 89 (4'-O-glucuronide)-[5]
Chemical (Trichloroacetimidate donor)Trichloroacetimidate of glucuronic acid53 (3-O-glucuronide), 56 (4'-O-glucuronide)-[6]
Morphine Chemical (Koenigs-Knorr)Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide60 (3,6-di-β-D-glucuronide)-[7]
Uracil Enzymatic (Hutu-80 cell microsomes)UDP-glucuronic acid22.95 ± 2.4 (total)-[8]
Quercetin Derivatives Chemical Synthesis-12-34 (overall yield for different derivatives)≥98[9]
Enzymatic (Mammalian UGT)UDP-glucuronic acid--[9]
MK-8666 (tertiary alcohol) Microbial BiotransformationStreptomyces species--[1]
AZD5991 (macrocycle) Microbial BiotransformationStreptomyces species- (109.6 mg from 10L scale-up)-[1]

Note: Yields can vary significantly based on the specific substrate, reaction conditions, and scale.

Key Synthesis Methodologies and Experimental Protocols

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the chemical synthesis of glucuronides.[10] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[11]

Experimental Protocol: Synthesis of Norbuprenorphine-3-β-D-Glucuronide [4]

  • Protection of Norbuprenorphine: The amino group of norbuprenorphine is protected using a suitable protecting group (e.g., Teoc).

  • Glycosylation: The protected norbuprenorphine is reacted with an activated glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver(I) oxide in an appropriate solvent (e.g., dichloromethane). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Deprotection (Hydrolysis of Acetyl Groups): The resulting protected glucuronide is treated with a base, such as sodium hydroxide in methanol, to remove the acetyl protecting groups from the glucuronic acid moiety.

  • Deprotection (Removal of Amino Protecting Group): The Teoc protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride.

  • Purification: The final product, norbuprenorphine-3-β-D-glucuronide, is purified using preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Synthesis: Using Trichloroacetimidate Donors

The use of glucuronyl trichloroacetimidate donors often provides higher yields and better stereoselectivity compared to the traditional Koenigs-Knorr reaction.[5][6]

Experimental Protocol: Synthesis of Resveratrol Glucuronides [5][6]

  • Selective Protection of Resveratrol: To achieve regioselective glucuronidation, two of the three hydroxyl groups of resveratrol are protected. This can be achieved through selective chemical or enzymatic acylation.

  • Glycosylation: The selectively protected resveratrol is reacted with a glucuronyl trichloroacetimidate donor in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), in an anhydrous solvent like dichloromethane at low temperatures.

  • Deprotection: The protecting groups on both the resveratrol and glucuronic acid moieties are removed under mild basic conditions, for instance, using sodium carbonate in aqueous methanol.

  • Purification: The final resveratrol glucuronide isomers are purified by chromatographic techniques.

Enzymatic Synthesis Using Liver Microsomes

Enzymatic synthesis offers a biomimetic approach that can provide high regio- and stereoselectivity, often under milder reaction conditions than chemical methods.[12] Liver microsomes, which contain a high concentration of UDP-glucuronosyltransferases (UGTs), are commonly used.[3]

Experimental Protocol: Synthesis of Noribogaine Glucuronide [3]

  • Preparation of Reaction Mixture: In a microcentrifuge tube on ice, combine a Tris-HCl buffer (pH 7.4), magnesium chloride, the substrate (noribogaine), and human liver microsomes (HLMs).

  • Permeabilization of Microsomes: Add alamethicin to the reaction mixture to a final concentration of 25 µg/mg of microsomal protein and incubate on ice for 15 minutes. This step is to ensure the co-substrate, UDPGA, can access the UGT enzymes within the microsomal lumen.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding the co-substrate, UDP-glucuronic acid (UDPGA), to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as pre-chilled ethanol.

  • Analysis and Purification: The formation of the glucuronide can be monitored by LC-MS. The product can then be purified using preparative HPLC.

Microbial Biotransformation

Microbial biotransformation is a powerful tool for producing glucuronides, especially for substrates that are challenging to synthesize chemically due to factors like steric hindrance.[1] This method utilizes whole microbial cells as biocatalysts.

General Protocol Outline:

  • Screening of Microorganisms: A panel of microorganisms (often Streptomyces species) is screened to identify strains capable of glucuronidating the target substrate.

  • Culture Growth: The selected microbial strain is grown in a suitable culture medium until it reaches an optimal growth phase.

  • Substrate Addition: The substrate, typically dissolved in a water-miscible solvent, is added to the microbial culture.

  • Incubation and Biotransformation: The culture is incubated under controlled conditions (temperature, agitation) to allow for the biotransformation to occur. The progress of the reaction is monitored by analyzing samples of the culture broth at different time points.

  • Extraction and Purification: After the reaction is complete, the glucuronide product is extracted from the culture broth and purified using chromatographic methods.

Visualizing the Synthesis Workflows

To further clarify the processes involved, the following diagrams illustrate a generalized workflow for glucuronide synthesis and a decision-making pathway to aid in protocol selection.

Glucuronide Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Downstream Processing Start Substrate (Aglycone) Reaction Conjugation Reaction (Chemical, Enzymatic, or Microbial) Start->Reaction Donor Activated Glucuronic Acid / UDPGA Donor->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Analysis Analysis (NMR, MS) Purification->Analysis FinalProduct Pure Glucuronide Conjugate Analysis->FinalProduct Protocol Selection Decision Tree Start Goal: Synthesize Glucuronide Conjugate Scale Required Scale? Start->Scale Complexity Substrate Complexity? Scale->Complexity Gram Scale Regioselectivity Regioselectivity Critical? Scale->Regioselectivity mg Scale Chemical Chemical Synthesis (Koenigs-Knorr, Imidate) Complexity->Chemical Low Microbial Microbial Biotransformation Complexity->Microbial High (e.g., steric hindrance) Regioselectivity->Chemical No (or protection strategy feasible) Enzymatic Enzymatic Synthesis (Microsomes, Recombinant UGTs) Regioselectivity->Enzymatic Yes

References

Safety Operating Guide

Safe Disposal of Acetobromo-alpha-D-glucuronic acid methyl ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Acetobromo-alpha-D-glucuronic acid methyl ester, a compound recognized as hazardous. Adherence to these protocols is essential for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Nitrile or neopreneTo protect hands from skin irritation.
Eye Protection Chemical splash gogglesTo prevent serious eye irritation.
Respiratory Protection Dust mask (type N95 US)To avoid respiratory tract irritation from dust.[3]
Protective Clothing Fully buttoned lab coatTo protect skin and clothing from contamination.

Disposal Workflow Diagram:

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_preparation Waste Preparation cluster_containment Waste Containment cluster_disposal Final Disposal start Start: Handling Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe segregate Segregate Waste as 'Halogenated Organic Waste' ppe->segregate container Use Designated, Labeled, and Sealed Waste Container segregate->container solid_waste Include Contaminated Lab Supplies (Gloves, Liners, etc.) container->solid_waste storage Store in a Designated Hazardous Waste Accumulation Area solid_waste->storage collection Arrange for Collection by an Approved Hazardous Waste Disposal Service storage->collection end End: Proper Disposal Complete collection->end

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[4]

  • Action: Collect all waste containing this compound, including residual amounts in original containers and any contaminated materials, in a designated waste container for halogenated organic compounds. These are often color-coded (e.g., green labeled carboys) to distinguish them from other waste streams.[4]

  • Do Not: Mix with non-halogenated organic waste, inorganic waste (such as acids and bases), or other incompatible chemicals.[4]

Step 2: Waste Collection and Containment

  • Primary Container: Place solid waste directly into a designated, chemically compatible hazardous waste container. The container must have a secure, sealable lid.

  • Contaminated Materials: Any lab supplies that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must also be treated as hazardous waste and placed in the same container.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[5] The label should also identify the primary chemical constituent, "this compound."

Step 3: Spill Management

In the event of a spill, the response should be dictated by the size of the release.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.

    • Cover the spill with an inert, dry absorbent material.

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the collected material into the designated halogenated organic waste container.[6]

  • Large Spills: In the case of a significant release, the immediate priority is personnel safety.

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office or emergency services.[6]

Step 4: Final Disposal Procedure

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] This is typically coordinated through your institution's EHS department. Common disposal methods for halogenated organic compounds include high-temperature incineration at a permitted facility.[4][7]

By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Acetobromo-alpha-D-glucuronic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Acetobromo-alpha-D-glucuronic acid methyl ester. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE ItemSpecification/StandardPurpose
Hands Chemical-resistant glovesNitrile rubberTo prevent skin contact.
Eyes & Face Safety goggles and face shieldANSI-approvedTo protect against splashes and dust.[2]
Respiratory Dust mask or respiratorN95 (US) or equivalentTo prevent inhalation of dust particles.[2]
Body Laboratory coat or chemical-resistant apron---To protect skin and clothing from contamination.[2]

Safe Handling and Operational Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]

    • Ensure that an eyewash station and emergency shower are readily accessible and in good working order.[1]

    • Before starting any work, ensure that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Wear all the PPE specified in Table 1.

    • Avoid the formation of dust during handling.[1]

    • Use spatulas and other tools carefully to transfer the solid material.

    • Keep containers tightly closed when not in use to prevent moisture absorption and contamination.[4]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[4]

    • It should be stored in a freezer to maintain its stability.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup :

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.

    • For small spills of the powder, carefully cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[5]

    • Gently scoop the material into a designated hazardous waste container.[6]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

    • Do not create dust during the cleanup process.[6]

  • Exposure Protocol :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Waste Segregation :

    • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

    • As a halogenated organic compound, it must be segregated into a designated "Halogenated Organic Waste" container.[2][3][7] Do not mix with non-halogenated waste.[2]

  • Waste Collection and Labeling :

    • Use a clearly labeled, non-reactive container for halogenated waste.[2]

    • The label must include the words "Hazardous Waste" and the full chemical name of the contents.[2]

    • Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[2]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposing of this compound.

G Figure 1: Handling Protocol cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_hood Work in Fume Hood prep_ppe Don PPE prep_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close store_freezer Store in Freezer handle_close->store_freezer store_segregate Segregate Incompatibles store_freezer->store_segregate

Figure 1: Handling Protocol

G Figure 2: Disposal Workflow cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal collect_waste Collect Contaminated Materials collect_segregate Segregate as Halogenated Organic Waste collect_waste->collect_segregate container_label Use Labeled, Non-reactive Container collect_segregate->container_label container_seal Keep Tightly Sealed container_label->container_seal disposal_ehs Arrange Pickup by EHS container_seal->disposal_ehs

Figure 2: Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetobromo-alpha-D-glucuronic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Acetobromo-alpha-D-glucuronic acid methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.